Product packaging for N-(Biotin-PEG4)-N-bis(PEG4-Boc)(Cat. No.:)

N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Número de catálogo: B11828522
Peso molecular: 1071.4 g/mol
Clave InChI: QEABYHYXLPQXGZ-DPPJWZTGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a useful research compound. Its molecular formula is C50H94N4O18S and its molecular weight is 1071.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Biotin-PEG4)-N-bis(PEG4-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Biotin-PEG4)-N-bis(PEG4-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H94N4O18S B11828522 N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Propiedades

Fórmula molecular

C50H94N4O18S

Peso molecular

1071.4 g/mol

Nombre IUPAC

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43-,47-/m0/s1

Clave InChI

QEABYHYXLPQXGZ-DPPJWZTGSA-N

SMILES isomérico

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

SMILES canónico

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origen del producto

United States

Foundational & Exploratory

N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional crosslinker that is gaining significant attention in the field of targeted protein degradation and bioconjugation. Its unique architecture, featuring a biotin (B1667282) moiety for detection and purification, polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance, and two tert-butyloxycarbonyl (Boc)-protected amine groups, makes it a versatile tool for the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth overview of its structure, properties, and applications, complete with experimental protocols and workflow visualizations.

Structure and Chemical Properties

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a branched molecule with three arms emanating from a central nitrogen atom. One arm is conjugated to biotin via a PEG4 linker. The other two arms consist of PEG4 chains terminating in Boc-protected amines. The PEG spacers are hydrophilic, which helps to improve the solubility of the entire molecule and any conjugate it forms.[3] The Boc protecting groups provide a strategic advantage by allowing for controlled, sequential conjugation reactions. These groups are stable under a variety of conditions but can be readily removed under acidic conditions to expose the primary amines for subsequent coupling.[4][5]

The core structure facilitates the creation of Y-shaped or forked linkers in bioconjugates. This can be particularly useful in the design of PROTACs, where one end of the molecule binds to a target protein and the other to an E3 ubiquitin ligase, mediating the degradation of the target protein.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is presented in the table below.

PropertyValueReference
Molecular Formula C50H94N4O18S[2]
Molecular Weight 1071.36 g/mol [2]
CAS Number 2112730-79-5[2]
Purity Typically ≥95%[6]
Solubility Soluble in Water, DMSO, DCM, DMF[6]
Storage Recommended at -20°C[6]

Applications in Research and Drug Development

The primary application of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is in the synthesis of PROTACs.[2] PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][2] This molecule serves as a versatile linker to connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase.

Beyond PROTACs, this linker can be utilized in various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The branched nature of the linker allows for the attachment of multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR).

  • Diagnostic Reagents: The biotin moiety allows for the development of sensitive detection reagents for use in assays such as ELISA and Western blotting.

  • Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors and microarrays.

Experimental Protocols

The following is a generalized protocol for the use of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in the synthesis of a bioconjugate, such as a PROTAC. This protocol assumes the user has a target protein ligand with a suitable reactive group (e.g., a carboxylic acid) and an E3 ligase ligand with a primary amine.

1. Conjugation of the First Ligand (Target Protein Ligand)

  • Principle: The initial conjugation step involves coupling the target protein ligand to the biotin-PEG4 arm of the linker. This is typically achieved by activating the carboxylic acid group on the ligand to form an active ester (e.g., an NHS ester) which then reacts with the terminal amine of the biotin-PEG4 arm (after deprotection if necessary, though in this molecule's case, the biotin arm is typically pre-activated or has a reactive group for direct coupling). For this specific molecule, it is more likely that one of the Boc-protected arms is first deprotected to react with the first ligand.

  • Materials:

    • N-(Biotin-PEG4)-N-bis(PEG4-Boc)

    • Target protein ligand with a carboxylic acid group

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • Quenching reagent (e.g., hydroxylamine)

  • Procedure:

    • Dissolve the target protein ligand and a molar excess of EDC and NHS in anhydrous DMF.

    • Stir the reaction at room temperature for 1-2 hours to activate the carboxylic acid.

    • In a separate vial, perform a selective deprotection of one of the Boc groups on N-(Biotin-PEG4)-N-bis(PEG4-Boc) using a mild acidic condition (e.g., trifluoroacetic acid in dichloromethane) if a free amine is not already present for this initial conjugation. This step is hypothetical and depends on the exact synthesis strategy; often one arm is differentially protected. Assuming one amine is available or deprotected:

    • Add the activated ligand solution to a solution of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in DMF.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

    • Once the reaction is complete, quench any unreacted active esters with a quenching reagent.

    • Purify the resulting conjugate using chromatography (e.g., HPLC).

2. Deprotection of the Boc Groups

  • Principle: To enable the conjugation of the second ligand (E3 ligase ligand), the remaining Boc protecting groups must be removed to expose the primary amines.

  • Materials:

    • Biotin-PEG4-linker-Ligand 1 conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the purified conjugate from Step 1 in DCM.

    • Add a solution of TFA in DCM (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by LC-MS.

    • Once complete, neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the deprotected product and purify it.

3. Conjugation of the Second Ligand (E3 Ligase Ligand)

  • Principle: The newly exposed primary amines on the linker are now available to react with an activated form of the E3 ligase ligand.

  • Materials:

    • Deprotected Biotin-PEG4-linker-Ligand 1 conjugate

    • E3 ligase ligand (e.g., with a carboxylic acid group)

    • EDC and NHS

    • Anhydrous DMF

  • Procedure:

    • Activate the carboxylic acid group of the E3 ligase ligand using EDC and NHS in anhydrous DMF, as described in Step 1.

    • Add the activated E3 ligase ligand to the deprotected conjugate from Step 2.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule using HPLC.

Visualizing Workflows and Mechanisms

General Workflow for Bioconjugation using a Boc-Protected Linker

Bioconjugation_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation Ligand_1 Ligand 1 (e.g., Target Protein Ligand) Activation Activation (e.g., EDC/NHS) Ligand_1->Activation Linker N-(Biotin-PEG4)-N-bis(PEG4-Boc) Conjugate_1 Ligand 1 - Linker(Boc)2 Linker->Conjugate_1 Activation->Conjugate_1 Deprotection Boc Deprotection (e.g., TFA) Conjugate_1->Deprotection Deprotected_Conjugate Ligand 1 - Linker(NH2)2 Deprotection->Deprotected_Conjugate Final_Conjugate Ligand 1 - Linker - Ligand 2 (Final Bioconjugate) Deprotected_Conjugate->Final_Conjugate Ligand_2 Ligand 2 (e.g., E3 Ligase Ligand) Activation_2 Activation (e.g., EDC/NHS) Ligand_2->Activation_2 Activation_2->Final_Conjugate

Caption: Sequential bioconjugation using a Boc-protected bifunctional linker.

General Mechanism of Action for a PROTAC

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (Target Protein - PROTAC - E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitinated_Protein Polyubiquitinated Target Protein Ubiquitination->Polyubiquitinated_Protein Proteasome Proteasome Polyubiquitinated_Protein->Proteasome Degradation Degradation Proteasome->Degradation Degraded_Fragments Degraded Protein Fragments Degradation->Degraded_Fragments Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Recycled

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating features that enhance solubility, enable controlled conjugation, and facilitate detection, makes it an ideal building block for the synthesis of sophisticated biomolecular constructs like PROTACs and ADCs. The methodologies and workflows presented in this guide provide a solid foundation for the successful application of this linker in innovative research and development projects.

References

The Pivotal Role of the Biotin Moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide delves into the specific role of the biotin (B1667282) moiety within a widely used PEG-based PROTAC linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc). While not directly involved in the catalytic degradation process, the biotin tag serves as an indispensable tool for the comprehensive characterization and validation of PROTACs, particularly in elucidating their intracellular interactions.

The Core Function: A High-Affinity Handle for Analytical Applications

The paramount role of the biotin moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc) stems from its extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and its bacterial analog, streptavidin. This interaction, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), is one of the strongest known biological interactions.[1][2] This robust binding affinity makes the biotin moiety an exceptional molecular handle for a variety of biochemical and analytical techniques aimed at studying the behavior of PROTACs in complex biological systems.

The primary application of the biotin tag in the context of this PROTAC linker is in proximity-dependent biotinylation (BioID) and related affinity purification-mass spectrometry (AP-MS) workflows, such as the ProtacID methodology.[2][3] These techniques are designed to identify the direct and proximal intracellular binding partners of a PROTAC, providing critical insights into its on-target and off-target effects.

The PROTAC Interactome: Unveiling Binding Partners with Biotin

Understanding which proteins a PROTAC interacts with inside a cell is fundamental to its development as a safe and effective therapeutic. The biotin moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc) is instrumental in mapping this "PROTAC interactome."

Proximity-Dependent Biotinylation (BioID) Workflow

The ProtacID workflow, a specialized form of BioID, leverages the biotin tag to identify proteins in close proximity to a PROTAC-E3 ligase complex.[2][3]

Experimental Protocol: ProtacID for Identifying PROTAC-Interacting Proteins

  • Cell Line Engineering: A cell line of interest is genetically engineered to express a fusion protein of an E3 ligase subunit (e.g., VHL or CRBN) and a promiscuous biotin ligase, such as AirID or miniTurbo.[1][]

  • Cell Treatment: The engineered cells are treated with the PROTAC synthesized using the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker. A neddylation inhibitor (e.g., MLN4924) is often included to prevent the degradation of the target protein, thus stabilizing the ternary complex for detection.[]

  • Proximity Labeling: Exogenous biotin is added to the cell culture medium. The biotin ligase fused to the E3 ligase will activate the biotin, which then covalently attaches to lysine (B10760008) residues of proteins in its immediate vicinity (typically within a 10 nm radius).[] This includes the PROTAC's target protein and any other proteins that are brought into proximity by the PROTAC.

  • Cell Lysis and Streptavidin Affinity Purification: The cells are lysed, and the total protein content is incubated with streptavidin-coated beads. The high affinity of streptavidin for biotin ensures the specific capture of all biotinylated proteins.[1]

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The captured biotinylated proteins are then eluted.

  • Mass Spectrometry Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

By comparing the proteins identified in PROTAC-treated cells versus vehicle-treated control cells, researchers can identify the specific on- and off-target proteins that interact with the PROTAC.

PROTAC_Interactome_Workflow PROTAC Interactome Identification Workflow cluster_Cellular_Phase Cellular Phase cluster_Biochemical_Phase Biochemical Phase cluster_Analytical_Phase Analytical Phase Engineered_Cell Engineered Cell (E3-Biotin Ligase Fusion) PROTAC_Treatment Treat with Biotinylated PROTAC Engineered_Cell->PROTAC_Treatment Biotin_Addition Add Exogenous Biotin PROTAC_Treatment->Biotin_Addition Proximity_Labeling Proximity-Dependent Biotinylation Biotin_Addition->Proximity_Labeling Cell_Lysis Cell Lysis Proximity_Labeling->Cell_Lysis Streptavidin_Pulldown Streptavidin Affinity Purification Cell_Lysis->Streptavidin_Pulldown Washing Wash to Remove Non-specific Binders Streptavidin_Pulldown->Washing Elution Elute Biotinylated Proteins Washing->Elution Mass_Spectrometry LC-MS/MS Analysis Elution->Mass_Spectrometry Data_Analysis Identify and Quantify Interacting Proteins Mass_Spectrometry->Data_Analysis

Caption: Workflow for identifying PROTAC-interacting proteins using a biotinylated linker.

The Role of PEG4 and Boc Moieties

While the biotin group provides the analytical handle, the other components of the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker are also crucial:

  • Polyethylene Glycol (PEG4) Spacers: The two PEG4 units are hydrophilic spacers that improve the solubility and pharmacokinetic properties of the PROTAC.[5] They also provide flexibility to the linker, which is important for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.

  • tert-Butyloxycarbonyl (Boc) Protecting Groups: The two Boc groups are protecting groups for the amine functionalities on the linker. These amines are the points of attachment for the ligands that bind to the target protein and the E3 ligase. The Boc groups can be removed under acidic conditions during the synthesis of the final PROTAC molecule, allowing for the covalent attachment of the desired ligands.

Quantitative Data in PROTAC Characterization

The use of biotinylated PROTACs enables the generation of valuable quantitative data to characterize their performance.

Quantitative Mass Spectrometry

In ProtacID experiments, quantitative mass spectrometry techniques, such as label-free quantification (LFQ) or isobaric labeling (e.g., TMT or iTRAQ), are used to compare the abundance of biotinylated proteins between different experimental conditions. The results are often presented in tables showing the identified proteins, their peptide counts or intensity values, and the fold change between PROTAC-treated and control samples.

Table 1: Representative Quantitative Mass Spectrometry Data from a ProtacID Experiment

Protein IDGene NamePeptide Counts (Control)Peptide Counts (PROTAC-treated)Fold Changep-value
P12345Target_X215075.0<0.001
Q67890OffTarget_A15050.0<0.01
R24680NonBinder_1341.3>0.05

This table is a representative example and does not contain actual experimental data.

PROTAC Performance Metrics

While the biotin moiety is not directly involved in degradation, it is crucial to characterize the performance of the final PROTAC. Key quantitative metrics include:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved by the PROTAC.

These values are typically determined by Western blotting or other protein quantification methods.

Table 2: Degradation Performance of a Hypothetical PROTAC Synthesized with a Biotinylated Linker

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-Biotin-XProtein YCancer Cell Line Z1595

This table is a representative example and does not contain actual experimental data.

Signaling Pathways and Logical Relationships

The overall logic of using a biotinylated PROTAC linker for interactome studies can be visualized as a decision-making and experimental refinement process.

PROTAC_Development_Logic Logical Flow in Biotinylated PROTAC Development and Analysis Start Design and Synthesize Biotinylated PROTAC Perform_ProtacID Perform ProtacID Experiment Start->Perform_ProtacID Identify_Interactors Identify On- and Off-Target Interactors via MS Perform_ProtacID->Identify_Interactors On_Target_Validation Is the intended target identified with high confidence? Identify_Interactors->On_Target_Validation Off_Target_Analysis Are significant off-target interactors identified? On_Target_Validation->Off_Target_Analysis Yes Optimize_PROTAC Optimize PROTAC Design (e.g., linker length, warhead) On_Target_Validation->Optimize_PROTAC No Off_Target_Analysis->Optimize_PROTAC Yes Validate_Degradation Validate Degradation of Target (e.g., Western Blot, DC50/Dmax) Off_Target_Analysis->Validate_Degradation No Optimize_PROTAC->Start Redesign Proceed Proceed with Lead Candidate Validate_Degradation->Proceed

Caption: Decision-making flowchart for the development and analysis of biotinylated PROTACs.

Conclusion

The biotin moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a powerful analytical tool that plays a critical, albeit indirect, role in the development of PROTACs. Its high-affinity interaction with streptavidin is the cornerstone of proximity-dependent biotinylation techniques that are essential for mapping the intracellular interactome of these novel therapeutics. By enabling the identification of both on-target and off-target interactions, the biotin tag provides invaluable information for optimizing PROTAC selectivity and safety. This in-depth understanding of the PROTAC's mechanism of action at a molecular level is crucial for advancing promising candidates through the drug development pipeline.

References

An In-depth Technical Guide to Boc Protection in N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protecting group strategy as it applies to the heterobifunctional linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc). This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts of Boc Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its primary function is to temporarily mask the nucleophilic and basic nature of an amine, allowing for chemical transformations to be carried out on other parts of the molecule without unintended side reactions at the amine site.

The strategic importance of the two Boc groups in N-(Biotin-PEG4)-N-bis(PEG4-Boc) lies in its ability to facilitate a controlled and stepwise bioconjugation process. By protecting the two terminal primary amines, the molecule can be selectively functionalized. The Boc groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions, a process known as deprotection. This acid lability is a key feature, enabling orthogonal protection strategies in multi-step synthetic routes.

Chemical Structure and Properties

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a complex molecule featuring a biotin (B1667282) moiety for avidin/streptavidin binding, linked via a polyethylene (B3416737) glycol (PEG) chain to a central nitrogen atom which is further branched into two PEG chains, each terminating in a Boc-protected amine.

Molecular Formula: C₅₀H₉₄N₄O₁₈S[1]

Molecular Weight: 1071.36 g/mol [1]

The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal Boc-protected amines serve as handles for conjugation to other molecules, such as ligands for target proteins or E3 ubiquitin ligases in the context of PROTACs.[2]

Data Presentation

Table 1: Typical Reagents and Conditions for Boc Deprotection of PEG Linkers

ReagentConcentration (v/v)SolventTypical Reaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0 °C to Room Temp
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 hoursRoom Temp

Table 2: Analytical Methods for Monitoring Boc Deprotection

MethodPrincipleObservation
Thin-Layer Chromatography (TLC)Separation based on polarity.The deprotected amine is more polar and will have a lower Retention Factor (Rf) than the Boc-protected starting material.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by chromatography followed by mass analysis.Allows for quantification of starting material, product, and byproducts by monitoring their respective molecular ion peaks.
¹H Nuclear Magnetic Resonance (NMR) SpectroscopyDetects the chemical environment of protons.Disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on polarity.Quantitative analysis of the reaction progress by comparing the peak areas of the starting material and the product.

Experimental Protocols

The following are detailed experimental protocols for the deprotection of the Boc groups in N-(Biotin-PEG4)-N-bis(PEG4-Boc) and a general workflow for its use in PROTAC synthesis.

Protocol for Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)

This protocol is adapted from standard procedures for the deprotection of Boc-protected PEG linkers.[3]

Materials:

  • N-(Biotin-PEG4)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (to achieve a final concentration of 50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-2 hours. Monitor the reaction progress using TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting product, N-(Biotin-PEG4)-N-bis(PEG4-amine) as a TFA salt, can often be used directly in the next synthetic step.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine.

General Protocol for PROTAC Synthesis using N-(Biotin-PEG4)-N-bis(PEG4-amine)

This protocol outlines a general approach for a two-step conjugation to synthesize a PROTAC.

Step 1: First Ligand Conjugation

  • Activate the carboxylic acid group of the first ligand (for either the target protein or an E3 ligase) using a peptide coupling agent (e.g., HATU, HOBt/EDC).

  • React the activated ligand with a molar excess of the deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) in an anhydrous aprotic solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., DIPEA).

  • Monitor the reaction by LC-MS.

  • Purify the resulting mono-functionalized linker by preparative HPLC.

Step 2: Second Ligand Conjugation

  • Activate the carboxylic acid group of the second ligand.

  • React the activated second ligand with the purified mono-functionalized linker from Step 1 under similar coupling conditions.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC conjugate by preparative HPLC.

Mandatory Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow start Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in DCM step1 Cool to 0°C start->step1 step2 Add TFA (50% v/v) step1->step2 step3 Stir at 0°C for 30 min, then warm to RT for 1-2h step2->step3 step4 Monitor reaction by TLC or LC-MS step3->step4 step5 Concentrate under reduced pressure step4->step5 Reaction Complete step6 Co-evaporate with Toluene (3x) step5->step6 step7 Product as TFA salt step6->step7 step8 Optional: Neutralize with NaHCO₃ step7->step8 end N-(Biotin-PEG4)-N-bis(PEG4-amine) step8->end PROTAC_Synthesis_Workflow cluster_deprotection Linker Preparation cluster_conjugation1 First Conjugation cluster_conjugation2 Second Conjugation linker_start N-(Biotin-PEG4)-N-bis(PEG4-Boc) deprotection Boc Deprotection (TFA/DCM) linker_start->deprotection linker_deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) deprotection->linker_deprotected conjugation1 Couple with deprotected linker linker_deprotected->conjugation1 ligand1 Ligand 1-COOH activation1 Activate with HATU/DIPEA ligand1->activation1 activation1->conjugation1 purification1 HPLC Purification conjugation1->purification1 intermediate Ligand 1 - Linker - NH₂ purification1->intermediate conjugation2 Couple with intermediate intermediate->conjugation2 ligand2 Ligand 2-COOH activation2 Activate with HATU/DIPEA ligand2->activation2 activation2->conjugation2 purification2 HPLC Purification conjugation2->purification2 protac Final PROTAC purification2->protac

References

An In-depth Technical Guide to the Solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a key building block in the development of advanced biotechnological and pharmaceutical agents. Understanding the solubility of this bifunctional linker is critical for its effective use in applications ranging from immunoassays to targeted drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).

Introduction to N-(Biotin-PEG4)-N-bis(PEG4-Boc)

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional linker that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, and two tert-butyloxycarbonyl (Boc)-protected amine-terminated polyethylene (B3416737) glycol (PEG) chains. The PEG4 spacers enhance hydrophilicity, reduce aggregation, and provide a flexible scaffold for conjugating to various molecules. This compound is particularly valuable in the synthesis of PROTACs, where it can serve as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand[1]. The Boc protecting groups allow for controlled, stepwise conjugation strategies.

Solubility Profile

Table 1: Qualitative and Semi-Quantitative Solubility of Structurally Similar Biotin-PEG Compounds

Solvent ClassCommon SolventsExpected SolubilityNotes
Aqueous Water, Aqueous Buffers (e.g., PBS)SolubleThe hydrophilic PEG chains enhance water solubility[2][3].
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleGenerally good solvents for PEGylated compounds[2][4].
Chlorinated Chloroform, Methylene Chloride (DCM)SolubleOften used in the synthesis and purification of such linkers[2][4].
Alcohols Ethanol, MethanolLess SolubleSolubility may be limited compared to more polar solvents[2].
Aromatic TolueneLess SolubleTypically shows limited solubility for highly polar PEG compounds[2].
Ethers Diethyl EtherNot SolubleGenerally, biotin-PEG compounds are insoluble in ether[2].

Note: The solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc) may vary depending on factors such as purity, temperature, and the specific buffer composition. For a related compound, Biotin PEG Thiol, a solubility of 10 mg/mL in water, chloroform, and DMSO has been reported[4].

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a systematic experimental approach is recommended. The following protocol outlines a general procedure based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in various solvents.

Materials:

  • N-(Biotin-PEG4)-N-bis(PEG4-Boc)

  • Selected solvents (e.g., Water, PBS, DMF, DMSO, Chloroform, Ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of N-(Biotin-PEG4)-N-bis(PEG4-Boc) to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor.

Experimental Workflow for Solubility Determination

G A Add excess N-(Biotin-PEG4)-N-bis(PEG4-Boc) to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G G cluster_0 Ternary Complex Formation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC E3 Ligase E3 Ligase PROTAC->E3 Ligase Polyubiquitination Polyubiquitination E3 Ligase->Polyubiquitination transfers Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasomal Degradation Proteasomal Degradation Polyubiquitination->Proteasomal Degradation leads to

References

A Deep Dive into N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the utility of N-(Biotin-PEG4)-N-bis(PEG4-Boc) as a key building block in the rapidly evolving field of targeted protein degradation (TPD). This heterobifunctional linker is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of molecules engineered to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery. The inclusion of a biotin (B1667282) moiety and polyethylene (B3416737) glycol (PEG) chains offers unique advantages for researchers developing novel therapeutic agents and chemical biology tools.

Core Concepts: The PROTAC Approach

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.

The N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker provides a versatile scaffold for PROTAC synthesis. The biotin group can serve as a point of attachment for a warhead targeting a protein of interest, or it can be used for affinity purification and detection in experimental settings. The Boc-protected amine groups on the opposing PEG chains can be deprotected to allow for the conjugation of an E3 ligase ligand, completing the PROTAC structure. The PEG4 spacers in the linker enhance solubility and can influence the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a critical determinant of degradation efficiency.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC synthesized using the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker induces targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Biotin-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Ub Ubiquitin

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for key experiments involved in the evaluation of PROTACs synthesized with the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker. Specific details may need to be optimized for the particular cell line, target protein, and PROTAC being studied.

Cell Culture and Treatment
  • Cell Lines: Select a cell line that endogenously expresses the target protein of interest. Commonly used cell lines for protein degradation studies include HEK293, HeLa, and various cancer cell lines.

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • PROTAC Treatment:

    • Plate the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO.

    • Dilute the PROTAC stock solution to the desired final concentrations in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the PROTAC or vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

Western Blotting for Protein Degradation
  • Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet the cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table is a template for presenting such data.

PROTAC CompoundTarget ProteinCell LineTreatment Time (h)DC50 (nM)Dmax (%)
PROTAC-XProtein ACell Line 1245095
PROTAC-YProtein BCell Line 21210085
Example Data

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a novel PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_downstream Downstream Applications Linker N-(Biotin-PEG4)-N-bis(PEG4-Boc) Linker PROTAC Synthesized PROTAC Linker->PROTAC POI_Ligand POI Ligand POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Treatment PROTAC Treatment PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Affinity_Purification Affinity Purification (using Biotin tag) Western_Blot->Affinity_Purification Functional_Assays Functional Assays Data_Analysis->Functional_Assays Mass_Spec Mass Spectrometry (Interactomics) Affinity_Purification->Mass_Spec

Caption: Workflow for PROTAC synthesis and evaluation.

Signaling Pathway Context: Targeting BTK in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.[4] PROTACs designed to degrade BTK have shown promise in overcoming resistance to BTK inhibitors. A PROTAC synthesized with a biotinylated linker could be used to study the degradation of BTK and its downstream effects.

The diagram below illustrates a simplified representation of the BTK signaling pathway and how a BTK-targeting PROTAC would intervene.

BTK_Signaling_Pathway cluster_pathway BTK Signaling Pathway cluster_intervention PROTAC Intervention BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation BTK_PROTAC BTK-Targeting PROTAC BTK->BTK_PROTAC Proteasome Proteasome BTK->Proteasome Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival BTK_PROTAC->BTK E3_Ligase E3 Ligase BTK_PROTAC->E3_Ligase Degraded_BTK Degraded BTK Proteasome->Degraded_BTK

Caption: Intervention in the BTK signaling pathway via a PROTAC.

Conclusion

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, inclusion of PEG spacers for improved physicochemical properties, and the presence of a biotin handle for downstream applications make it a powerful tool for researchers in the field of targeted protein degradation. The ability to rationally design molecules that can hijack the cell's own machinery to eliminate disease-relevant proteins opens up new avenues for therapeutic intervention and the study of complex biological processes. As the field of TPD continues to expand, the demand for sophisticated and adaptable chemical tools like this linker will undoubtedly grow.

References

Methodological & Application

Synthesis and Application of Biotinylated PROTACs Using a Trifunctional PEG Linker for Targeted Protein Degradation and Interactome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide flexibility for optimal ternary complex formation.[2]

This document provides a detailed protocol for the synthesis of a PROTAC utilizing the trifunctional linker N-(Biotin-PEG4)-N-bis(PEG4-Boc). This linker is unique as it incorporates a biotin (B1667282) moiety, enabling the synthesized PROTAC to be used not only as a protein degrader but also as a probe for identifying its intracellular binding partners through proximity-dependent biotinylation techniques.

PROTAC Synthesis Overview

The synthesis of a PROTAC using the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker involves a sequential, multi-step process. An orthogonal protection strategy is essential to selectively deprotect the two Boc-protected amine groups for the individual coupling of the POI ligand and the E3 ligase ligand.[4] The general workflow involves:

  • Selective Deprotection: Removal of one Boc protecting group to reveal a free amine.

  • First Amide Coupling: Attachment of the first ligand (either for the POI or E3 ligase) to the free amine.

  • Second Deprotection: Removal of the second Boc protecting group.

  • Second Amide Coupling: Attachment of the second ligand to the newly revealed amine.

  • Purification and Characterization: Purification of the final PROTAC and confirmation of its structure and purity.

Below is a visual representation of the synthetic workflow:

PROTAC Synthesis Workflow linker N-(Biotin-PEG4)-N-bis(PEG4-Boc) step1 1. Selective Boc Deprotection (e.g., mild acid) linker->step1 intermediate1 Mono-deprotected Linker step1->intermediate1 step2 2. Amide Coupling with Ligand 1 (Warhead) intermediate1->step2 intermediate2 Ligand 1-Linker Conjugate step2->intermediate2 step3 3. Second Boc Deprotection (e.g., strong acid) intermediate2->step3 intermediate3 Deprotected Conjugate step3->intermediate3 step4 4. Amide Coupling with Ligand 2 (E3 Ligase Ligand) intermediate3->step4 final_protac Final Biotinylated PROTAC step4->final_protac purification 5. Purification (HPLC) final_protac->purification

A diagram illustrating the sequential synthesis of a biotinylated PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated PROTAC

This protocol describes the synthesis of a hypothetical biotinylated PROTAC, "Bio-PROTAC-XYZ," by coupling a warhead (Ligand 1) and an E3 ligase ligand (Ligand 2) to the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker.

Materials:

  • N-(Biotin-PEG4)-N-bis(PEG4-Boc)

  • Ligand 1 with a carboxylic acid functional group (e.g., a BET bromodomain inhibitor)

  • Ligand 2 with a carboxylic acid functional group (e.g., a derivative of thalidomide (B1683933) for CRBN recruitment)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Preparative HPLC system

Procedure:

Step 1: Selective Mono-Deprotection of the Linker

  • Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) (1.0 eq) in a minimal amount of DCM.

  • Add a controlled amount of a mild acid (e.g., 10% TFA in DCM) dropwise at 0 °C to favor mono-deprotection.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by LC-MS.

  • Once the desired level of mono-deprotection is achieved, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mono-deprotected linker is often used directly in the next step.

Step 2: Coupling of Ligand 1 (Warhead)

  • Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the mono-deprotected linker from Step 1 (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Ligand 1-linker conjugate.

Step 3: Second Boc Deprotection

  • Dissolve the purified Ligand 1-linker conjugate (1.0 eq) in DCM.

  • Add an excess of a strong acid (e.g., 50% TFA in DCM) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS until the Boc group is completely removed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

Step 4: Coupling of Ligand 2 (E3 Ligase Ligand)

  • Follow the procedure outlined in Step 2, using the deprotected conjugate from Step 3 and Ligand 2 as the coupling partners.

  • After the reaction is complete and worked up, purify the final Bio-PROTAC-XYZ by preparative HPLC to obtain the desired product.

Step 5: Characterization

  • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Quantitative Data for Bio-PROTAC-XYZ Synthesis

The following table summarizes representative quantitative data for the synthesis and characterization of Bio-PROTAC-XYZ.

ParameterValueMethod
Synthesis
Yield (Step 2)75%Gravimetric
Yield (Step 4)60%Gravimetric
Overall Yield45%Calculated
Characterization
Purity>98%HPLC
Molecular Weight (Calc.)1550.8 g/mol -
Molecular Weight (Found)1550.9 [M+H]⁺ESI-MS
¹H NMRConforms to structure400 MHz NMR

Application of Biotinylated PROTACs

The biotin tag on the synthesized PROTAC allows for its use in proximity-dependent biotinylation assays, such as ProtacID, to identify the intracellular targets and off-targets of the PROTAC. This method relies on the high-affinity interaction between biotin and streptavidin for the enrichment of biotinylated proteins.

The general mechanism of action for a PROTAC is depicted below:

PROTAC Mechanism of Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation protac Bio-PROTAC-XYZ poi Protein of Interest (POI) protac->poi binds e3 E3 Ubiquitin Ligase protac->e3 binds poly_ub Poly-ubiquitination of POI poi->poly_ub e3->poly_ub catalyzes ub Ubiquitin ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome targeted to degradation POI Degradation proteasome->degradation

The mechanism of action of a PROTAC, leading to targeted protein degradation.
Protocol 2: ProtacID for Target Identification

This protocol describes a general workflow for identifying the binding partners of Bio-PROTAC-XYZ in a cellular context.

Materials:

  • Cell line of interest

  • Bio-PROTAC-XYZ

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt, low salt, and urea (B33335) buffers)

  • Elution buffer (e.g., biotin-containing buffer or on-bead digestion)

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat the cells with Bio-PROTAC-XYZ at a desired concentration and for a specific duration. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and its interacting proteins.

  • Washing: Perform a series of stringent washes to remove non-specific binding proteins.

  • Elution/On-bead Digestion: Elute the bound proteins from the beads or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.

  • Mass Spectrometry: Analyze the eluted proteins or peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins enriched in the Bio-PROTAC-XYZ treated sample compared to the control.

The experimental workflow for ProtacID is illustrated below:

ProtacID Workflow cell_culture 1. Cell Culture treatment 2. Treatment with Bio-PROTAC-XYZ or DMSO cell_culture->treatment lysis 3. Cell Lysis treatment->lysis pulldown 4. Streptavidin Pulldown lysis->pulldown washing 5. Stringent Washes pulldown->washing elution 6. Elution or On-Bead Digestion washing->elution ms_analysis 7. LC-MS/MS Analysis elution->ms_analysis data_analysis 8. Protein Identification and Quantification ms_analysis->data_analysis

A schematic of the experimental workflow for ProtacID.
Representative Quantitative Data from a ProtacID Experiment

The following table shows hypothetical but realistic data from a ProtacID experiment, highlighting the enrichment of the intended target and other potential interactors.

Protein IDProtein NameFold Enrichment (Bio-PROTAC-XYZ vs. DMSO)p-value
P12345Target Protein X52.3<0.001
Q67890E3 Ligase (CRBN)35.8<0.001
A1B2C3Known Interactor 115.2<0.01
D4E5F6Novel Interactor 18.7<0.05
G7H8I9Non-specific Binder1.2>0.05

Conclusion

The trifunctional linker N-(Biotin-PEG4)-N-bis(PEG4-Boc) provides a versatile platform for the synthesis of biotinylated PROTACs. These molecules serve a dual purpose: inducing the degradation of target proteins and enabling the characterization of their intracellular interactions. The detailed protocols and representative data presented here offer a comprehensive guide for researchers and drug development professionals in the design, synthesis, and application of these powerful chemical biology tools. The use of such probes will undoubtedly accelerate our understanding of PROTAC biology and facilitate the development of novel therapeutics.

References

Application Notes and Protocols for Coupling N-(Biotin-PEG4)-N-bis(PEG4-Boc) to a Cereblon (CRBN) E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a biotinylated Cereblon (CRBN) E3 ligase ligand. The procedure involves the coupling of the bifunctional linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc), to a derivative of the well-established CRBN ligand, pomalidomide (B1683931). These protocols are designed to guide researchers through the necessary steps of Boc deprotection, amide bond formation, and subsequent purification and characterization of the final conjugate. The resulting molecule is a valuable tool for various research applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation strategies.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, with PROTACs being at the forefront of this technology. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design.[3] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[2]

The functionalization of these CRBN ligands with linkers is a critical step in PROTAC synthesis. This document outlines the process for coupling a bifunctional biotin-PEG linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc), to a pomalidomide derivative bearing a carboxylic acid handle. The biotin (B1667282) moiety serves as a versatile tag for detection, purification, and various biochemical assays. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This guide provides a step-by-step methodology, from the initial deprotection of the Boc-protected amines on the linker to the final characterization of the biotinylated CRBN ligand.

Signaling Pathway and Experimental Workflow

The overall process involves a three-stage experimental workflow:

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting groups from the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker to expose the primary amine functionalities.

  • Coupling: Formation of a stable amide bond between one of the newly exposed primary amines on the linker and the carboxylic acid group of a modified CRBN E3 ligase ligand.

  • Purification and Characterization: Isolation and verification of the final biotinylated CRBN ligand conjugate using chromatographic and spectroscopic techniques.

experimental_workflow Experimental Workflow for Biotinylated CRBN Ligand Synthesis cluster_deprotection Stage 1: Deprotection cluster_coupling Stage 2: Coupling cluster_purification Stage 3: Purification & Characterization start N-(Biotin-PEG4)-N-bis(PEG4-Boc) deprotection Boc Deprotection (TFA/DCM) start->deprotection deprotected_linker N-(Biotin-PEG4)-N-bis(PEG4-amine) deprotection->deprotected_linker coupling Amide Coupling (EDC/NHS) deprotected_linker->coupling crbn_ligand Carboxy-Pomalidomide Derivative crbn_ligand->coupling mono_conjugate Mono-conjugated Intermediate coupling->mono_conjugate purification Purification (Reverse Phase HPLC) mono_conjugate->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Final Biotinylated CRBN Ligand characterization->final_product

Caption: Synthesis of a biotinylated CRBN ligand.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and analytical parameters for the synthesis and characterization of the biotinylated CRBN ligand.

Table 1: Reagents and Materials

Reagent/MaterialSupplierPurpose
N-(Biotin-PEG4)-N-bis(PEG4-Boc)Commercially AvailableBiotin-PEG Linker
Pomalidomide-linker-COOHSynthesized in-houseCRBN Ligand with Carboxylic Acid
Trifluoroacetic Acid (TFA)Sigma-AldrichBoc Deprotection
Dichloromethane (B109758) (DCM), AnhydrousSigma-AldrichSolvent
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-AldrichCoupling Agent
N-Hydroxysuccinimide (NHS)Sigma-AldrichCoupling Agent
Dimethylformamide (DMF), AnhydrousSigma-AldrichSolvent
Acetonitrile (B52724) (ACN), HPLC GradeFisher ScientificHPLC Mobile Phase
Water, HPLC GradeFisher ScientificHPLC Mobile Phase
Formic AcidFisher ScientificHPLC Mobile Phase Additive

Table 2: Boc Deprotection Reaction Parameters

ParameterValue
SolventDichloromethane (DCM)
ReagentTrifluoroacetic Acid (TFA)
TFA Concentration20-50% (v/v) in DCM
Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Work-upEvaporation, co-evaporation with toluene (B28343)

Table 3: Amide Coupling Reaction Parameters

ParameterValue
SolventAnhydrous Dimethylformamide (DMF)
Coupling ReagentsEDC (1.5 eq), NHS (1.5 eq)
BaseDIPEA (3.0 eq)
Reactant Ratio (Linker:CRBN Ligand)1.2 : 1.0
TemperatureRoom Temperature
Reaction Time12-16 hours
QuenchingWater

Table 4: Purification and Analytical Parameters

TechniqueParameters
Purification
MethodReverse Phase High-Performance Liquid Chromatography (RP-HPLC)
ColumnC18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient10-90% B over 30 minutes
DetectionUV at 254 nm and 280 nm
Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
ColumnC18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
IonizationElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap for high-resolution mass
Nuclear Magnetic Resonance (NMR)
Spectrometer400 MHz or higher
SolventsDMSO-d6 or CDCl3
Spectra1H NMR, 13C NMR, COSY, HSQC

Experimental Protocols

Synthesis of Pomalidomide-linker-Carboxylic Acid

A pomalidomide derivative with a carboxylic acid handle is required for the coupling reaction. This can be synthesized by reacting 4-fluorothalidomide with an amino acid, such as glycine (B1666218) tert-butyl ester, followed by hydrolysis of the ester. For detailed procedures on the synthesis of pomalidomide derivatives, refer to the literature.[2]

Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)

This protocol describes the removal of the Boc protecting groups from the linker to yield the free diamine.

  • Procedure:

    • Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the flask.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the reaction progress by LC-MS. Look for the disappearance of the starting material and the appearance of the deprotected product.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • The resulting crude N-(Biotin-PEG4)-N-bis(PEG4-amine) as a TFA salt can be used directly in the next step without further purification.

deprotection_pathway Boc Deprotection Pathway Boc_Linker N-(Biotin-PEG4)-N-bis(PEG4-Boc) TFA TFA, DCM Boc_Linker->TFA Acidolysis Deprotected_Linker N-(Biotin-PEG4)-N-bis(PEG4-amine) TFA->Deprotected_Linker

Caption: Boc deprotection of the PEG linker.

Amide Coupling of Deprotected Linker to Pomalidomide-linker-COOH

This protocol details the formation of an amide bond between the deprotected linker and the CRBN ligand. To favor the formation of the mono-substituted product, the CRBN ligand is used as the limiting reagent.

  • Procedure:

    • Dissolve the pomalidomide-linker-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve the crude N-(Biotin-PEG4)-N-bis(PEG4-amine) TFA salt (1.2 eq) in anhydrous DMF and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the TFA salt and act as a base for the coupling reaction.

    • Slowly add the solution of the deprotected linker to the activated CRBN ligand solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by LC-MS, observing the formation of the desired mono-conjugated product.

    • Once the reaction is complete, quench by adding water.

    • The crude product can be purified directly by reverse phase HPLC.

coupling_pathway Amide Coupling Pathway CRBN_COOH Pomalidomide-linker-COOH EDC_NHS EDC, NHS CRBN_COOH->EDC_NHS Activation Activated_Ester NHS-activated Ester EDC_NHS->Activated_Ester Deprotected_Linker N-(Biotin-PEG4)-N-bis(PEG4-amine) Activated_Ester->Deprotected_Linker Nucleophilic Acyl Substitution Final_Product Biotin-PEG-CRBN Conjugate Deprotected_Linker->Final_Product

Caption: Amide bond formation.

Purification by Reverse Phase HPLC
  • Procedure:

    • Dilute the crude reaction mixture with a minimal amount of DMF/water.

    • Purify the crude product using a semi-preparative reverse phase HPLC system with a C18 column.

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for elution. A typical gradient is 10-90% acetonitrile over 30 minutes.

    • Monitor the elution profile using UV detectors at 254 nm and 280 nm.

    • Collect the fractions corresponding to the desired product peak.

    • Combine the pure fractions and lyophilize to obtain the final product as a solid.

Characterization
  • LC-MS Analysis:

    • Confirm the purity and identity of the final product using an analytical LC-MS system.

    • The expected mass of the product should be observed with high accuracy (typically < 5 ppm error for high-resolution mass spectrometers).

    • Fragmentation patterns in MS/MS can further confirm the structure.

  • NMR Analysis:

    • Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Characteristic peaks for the pomalidomide moiety, the biotin tag, and the repeating ethylene (B1197577) glycol units of the PEG linker should be present.[4][5]

    • The integration of the proton signals can be used to confirm the ratio of the different components of the molecule.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of a biotinylated CRBN E3 ligase ligand. By following these procedures, researchers can reliably produce this valuable chemical probe for use in a wide range of applications in the field of targeted protein degradation. Careful monitoring of each step by appropriate analytical techniques is crucial for a successful outcome.

References

Application Notes: Utilizing Biotinylated PROTACs in Cell-Based Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing cellular machinery to eliminate disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology.[2][3][4] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3][5] Unlike traditional inhibitors, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[2][4][5]

The linker component is crucial for PROTAC efficacy. Advanced linkers, such as those derived from precursors like N-(Biotin-PEG4)-N-bis(PEG4-Boc) , offer unique functionalities.[6] After deprotection of the Boc groups and conjugation to the respective ligands, the resulting PROTAC incorporates a biotin (B1667282) moiety. This biotin tag serves as a versatile tool for a range of biochemical assays, facilitating the confirmation of target engagement, the study of ternary complex formation, and the purification of interacting partners.

This document provides detailed protocols for using a hypothetical biotinylated PROTAC, herein named Bio-PROTAC-X , to measure the degradation of a target protein (POI-X) and to verify its mechanism of action in cell-based assays.

Mechanism of Action: PROTAC-Mediated Degradation

Bio-PROTAC-X hijacks the cell's ubiquitin-proteasome system.[2] It simultaneously binds to POI-X and an E3 ligase, forming a ternary complex.[3][5] This proximity allows the E3 ligase to transfer ubiquitin molecules to POI-X. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the target protein.[3] The Bio-PROTAC-X is then released to initiate another degradation cycle.[5]

PROTAC_Mechanism cluster_formation POI Protein of Interest (POI-X) Ternary Ternary Complex (POI-X :: Bio-PROTAC-X :: E3) POI->Ternary Binds PROTAC Bio-PROTAC-X PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI-X Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Bio-PROTAC-X mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Western Blot Analysis of POI-X Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1][7]

A. Cell Culture and Treatment

  • Cell Plating: Plate cells expressing POI-X at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Preparation: Prepare a stock solution of Bio-PROTAC-X in DMSO. Create serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[8]

  • Treatment: Replace the medium with the prepared Bio-PROTAC-X dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[7]

  • Incubation: Incubate the cells for a specified duration (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO₂.[7]

B. Sample Preparation (Cell Lysis)

  • Washing: After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7][9]

  • Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[9][10][11][12]

  • Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[9]

  • Incubation & Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing.[1] Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[1][9]

  • Supernatant Collection: Carefully transfer the supernatant to new, clean tubes. This fraction contains the soluble proteins.[9]

C. Protein Quantification and SDS-PAGE

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • Normalization: Normalize all samples to the same protein concentration using lysis buffer.

  • Sample Preparation: Add 4x Laemmli sample buffer to each normalized lysate to a final 1x concentration. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][9]

  • Loading: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.[1]

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.[1]

D. Western Blotting and Analysis

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane for 1 hour at room temperature using 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[1][7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for POI-X overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[7]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1]

  • Quantification: Use image analysis software (e.g., ImageJ) to measure band intensities. Normalize the POI-X band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle control.[1]

Protocol 2: Biotin-Streptavidin Affinity Pull-Down Assay

This protocol utilizes the biotin tag on Bio-PROTAC-X to pull down the ternary complex (POI-X :: Bio-PROTAC-X :: E3 Ligase), confirming its formation in the cellular environment.

  • Cell Treatment: Treat a larger-scale cell culture (e.g., 10 cm or 15 cm dish) with an effective concentration of Bio-PROTAC-X (e.g., near the DC₅₀ value) and a vehicle control for a shorter duration (e.g., 1-4 hours) to capture the transient ternary complex. To prevent subsequent degradation, a proteasome inhibitor (e.g., MG132) can be co-incubated.[13]

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

  • Lysate Preparation: Clear the lysate by centrifugation as described in Protocol 1. Pre-clear the lysate by incubating with non-coated beads to reduce non-specific binding.

  • Bead Preparation: Resuspend streptavidin-coated magnetic or agarose (B213101) beads in lysis buffer. Wash the beads three times according to the manufacturer's protocol.[14][15]

  • Pull-Down: Add the pre-cleared cell lysate to the washed streptavidin beads.[16] Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.[15]

  • Washing: Pellet the beads using a magnetic rack or centrifugation.[14] Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[16]

  • Elution: Elute the bound proteins by resuspending the beads in 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blot using antibodies against POI-X and the specific E3 ligase recruited by the PROTAC. A successful pull-down will show the presence of both POI-X and the E3 ligase only in the sample treated with Bio-PROTAC-X.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Dose-Dependent Degradation of POI-X by Bio-PROTAC-X after 24h Treatment

Bio-PROTAC-X Conc. (nM)% POI-X Remaining (Mean ± SD)% Degradation
0 (Vehicle)100 ± 5.20
185.3 ± 6.114.7
1052.1 ± 4.547.9
5021.8 ± 3.978.2
10010.5 ± 2.889.5
5009.8 ± 3.190.2
100015.7 ± 4.084.3

From this data, a dose-response curve can be plotted to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[17][18] The slight increase in remaining protein at 1000 nM may indicate a "hook effect," a known phenomenon for some PROTACs.

Table 2: Time-Course of POI-X Degradation with 100 nM Bio-PROTAC-X

Time (hours)% POI-X Remaining (Mean ± SD)
0100 ± 4.8
270.1 ± 5.5
445.3 ± 6.2
822.9 ± 4.1
1611.5 ± 3.3
2410.2 ± 2.9

Table 3: Qualitative Results of Biotin-Streptavidin Pull-Down Assay

TreatmentInput (Lysate)Eluate (from Beads)
Blot: anti-POI-X
Vehicle+-
Bio-PROTAC-X++
Blot: anti-E3 Ligase
Vehicle+-
Bio-PROTAC-X+++

'+' indicates the presence of the protein band. '++' indicates strong enrichment. '-' indicates absence.

Experimental Workflow Visualization

Workflow cluster_assays Assays start Start: Cell Culture treatment Treat Cells with Bio-PROTAC-X or Vehicle start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant BCA Protein Quantification lysis->quant pulldown Streptavidin Pull-Down lysis->pulldown For Ternary Complex Verification sds SDS-PAGE quant->sds wb Western Blot sds->wb wb_analysis Densitometry & Data Analysis wb->wb_analysis end End: Results wb_analysis->end pd_wb Western Blot of Eluted Proteins pulldown->pd_wb pd_analysis Confirm Ternary Complex pd_wb->pd_analysis pd_analysis->end

Experimental workflow for evaluating Bio-PROTAC-X.

References

Application of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in Oncology Research: A PROTAC Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile heterobifunctional linker molecule with significant applications in oncology research, primarily serving as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. This molecule's unique structure, featuring a biotin (B1667282) moiety for detection and purification, polyethylene (B3416737) glycol (PEG) linkers for improved solubility and optimized spacing, and Boc-protected amine groups for covalent attachment to targeting ligands, makes it an invaluable tool for the development of novel cancer therapies.

Principle of Application: PROTAC-Mediated Protein Degradation

PROTACs are chimeric molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. N-(Biotin-PEG4)-N-bis(PEG4-Boc) functions as this critical linker.

The general mechanism of action for a PROTAC synthesized using this linker is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target cancer-associated protein (e.g., BRD4, Androgen Receptor, Estrogen Receptor) and an E3 ubiquitin ligase (e.g., Cereblon, VHL), forming a ternary complex.[1][2][3] The flexibility and length of the PEG chains in the linker are crucial for optimizing the formation and stability of this complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another target protein molecule, acting catalytically.

The biotin tag on the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker serves as a valuable tool for researchers. It allows for the easy detection of the PROTAC molecule and any bound proteins using streptavidin-based assays, and it can be used for the purification of the PROTAC-protein complexes for further analysis.

Hypothetical Application in Targeting BRD4 in Leukemia

To illustrate the application of N-(Biotin-PEG4)-N-bis(PEG4-Boc), we will consider a hypothetical PROTAC, "Bio-PEG-BRD4-deg," designed to target the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in acute myeloid leukemia (AML).

Signaling Pathway

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects Bio-PEG-BRD4-deg Bio-PEG-BRD4-deg Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) Bio-PEG-BRD4-deg->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex MYC_Gene c-Myc Gene BRD4->MYC_Gene Transcription Activation E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex PolyUb_BRD4 Polyubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation Degraded_BRD4->MYC_Gene Inhibition MYC_mRNA c-Myc mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein c-Myc Protein MYC_mRNA->MYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on c-Myc signaling.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Linker N-(Biotin-PEG4)-N-bis(PEG4-Boc) Bio_PEG_BRD4_deg Bio-PEG-BRD4-deg PROTAC Linker->Bio_PEG_BRD4_deg BRD4_Ligand BRD4 Ligand (e.g., JQ1 derivative) BRD4_Ligand->Bio_PEG_BRD4_deg E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Bio_PEG_BRD4_deg PROTAC_Treatment Treat cells with Bio-PEG-BRD4-deg Bio_PEG_BRD4_deg->PROTAC_Treatment Cell_Culture AML Cell Culture (e.g., MV4-11) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis (BRD4, c-Myc, Vinculin) PROTAC_Treatment->Western_Blot Ubiquitination_Assay Ubiquitination Assay (IP for BRD4, blot for Ub) PROTAC_Treatment->Ubiquitination_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability Degradation_Quant Quantify BRD4 Degradation (DC50, Dmax) Western_Blot->Degradation_Quant Pathway_Analysis Analyze Downstream Effects (c-Myc levels) Western_Blot->Pathway_Analysis Antiproliferative_Effect Determine Anti-proliferative Activity (IC50) Cell_Viability->Antiproliferative_Effect

Caption: Experimental workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.

Quantitative Data

The following tables present hypothetical data from experiments evaluating the efficacy of "Bio-PEG-BRD4-deg" in AML cells.

Table 1: Degradation of BRD4 by Bio-PEG-BRD4-deg in MV4-11 Cells

Concentration (nM)% BRD4 Remaining (vs. Vehicle)
185.2 ± 4.5
1055.6 ± 6.1
5020.1 ± 3.8
1008.9 ± 2.2
5005.2 ± 1.9
DC50 (nM) 15.8
Dmax (%) >94

Data are presented as mean ± standard deviation (n=3). DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation observed.

Table 2: Anti-proliferative Activity of Bio-PEG-BRD4-deg in AML Cell Lines

Cell LineIC50 (nM)
MV4-1125.4
MOLM-1331.7
HL-6045.2

IC50 is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

1. Synthesis of "Bio-PEG-BRD4-deg" PROTAC

This protocol describes a general approach for synthesizing a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc).

  • Deprotection of the Linker: The Boc protecting groups on N-(Biotin-PEG4)-N-bis(PEG4-Boc) are removed using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (B109758) (DCM) to yield the free amine.

  • Coupling with E3 Ligase Ligand: The deprotected linker is then reacted with a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) using standard peptide coupling reagents like HATU or HOBt/EDC in a solvent such as dimethylformamide (DMF).

  • Purification: The resulting biotin-PEG-E3 ligase ligand conjugate is purified using reverse-phase high-performance liquid chromatography (HPLC).

  • Coupling with Target Protein Ligand: The purified conjugate is then reacted with a functionalized ligand for the target protein (e.g., a JQ1 derivative with a carboxylic acid) under similar peptide coupling conditions.

  • Final Purification: The final "Bio-PEG-BRD4-deg" PROTAC is purified by HPLC and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

2. Western Blot Analysis of BRD4 Degradation

  • Cell Culture and Treatment: Plate AML cells (e.g., MV4-11) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum. Treat the cells with varying concentrations of "Bio-PEG-BRD4-deg" or vehicle (DMSO) for 24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed using image analysis software to quantify the protein band intensities relative to the loading control.

3. In-Cell Ubiquitination Assay

  • Cell Treatment: Treat AML cells with "Bio-PEG-BRD4-deg" (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132, 10 µM) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous BRD4 using an anti-BRD4 antibody conjugated to magnetic beads.

  • Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to BRD4.

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a highly valuable chemical tool for the construction of PROTACs in oncology research. Its well-defined structure allows for the systematic synthesis of PROTAC libraries with varying linker lengths to optimize degradation efficacy. The integrated biotin tag facilitates the characterization and analysis of PROTAC-target engagement. The application of PROTACs developed with this linker holds immense promise for the targeted degradation of oncoproteins that have been historically difficult to drug, paving the way for new and effective cancer therapies.

References

Application Notes and Protocols for Pull-Down Assays Using N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the bifunctional linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc), for pull-down assays to study protein-protein and small molecule-protein interactions. The protocols detail the necessary steps from linker activation and bait conjugation to the final analysis of interacting partners.

Introduction to Biotin-Based Pull-Down Assays

Pull-down assays are a powerful in vitro technique used to isolate and identify binding partners to a specific "bait" molecule. This method relies on the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin)[1][2][3]. The bait molecule is covalently linked to a biotin tag, which then allows the entire complex, including any interacting "prey" molecules from a cell lysate or other protein mixture, to be captured on streptavidin-coated beads. The captured proteins are then eluted and typically identified by mass spectrometry[3][4].

The use of a polyethylene (B3416737) glycol (PEG) spacer, as in N-(Biotin-PEG4)-N-bis(PEG4-Boc), offers several advantages, including increased water solubility and reduced steric hindrance, which can improve the accessibility of the biotin tag and the conjugated bait molecule[5][6].

The N-(Biotin-PEG4)-N-bis(PEG4-Boc) Linker

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile linker designed for the biotinylation of a bait molecule. One end of the linker contains a biotin moiety for affinity capture. The other end features two PEG4 arms terminating in tert-butyloxycarbonyl (Boc)-protected primary amines. This Boc protection allows for stable storage and requires a deprotection step to reveal the reactive amines before conjugation to the bait molecule. This bifunctional nature makes it particularly useful for attaching small molecules or other non-proteinaceous baits that have a suitable reactive group (e.g., a carboxyl group) for forming a stable amide bond with the deprotected amines.

Experimental Workflow Overview

The overall experimental workflow for a pull-down assay using N-(Biotin-PEG4)-N-bis(PEG4-Boc) can be summarized as follows:

  • Boc Deprotection: Removal of the Boc protecting groups from the linker to expose the primary amines.

  • Bait Conjugation: Covalent attachment of the bait molecule to the deprotected linker.

  • Preparation of Cell Lysate: Extraction of proteins from cells or tissues.

  • Immobilization of Biotinylated Bait: Binding of the biotin-bait conjugate to streptavidin-coated beads.

  • Pull-Down Assay: Incubation of the immobilized bait with the cell lysate to capture interacting proteins.

  • Washing: Removal of non-specifically bound proteins.

  • Elution: Release of the bait and its interacting partners from the beads.

  • Analysis: Identification and quantification of the eluted proteins, typically by mass spectrometry.

G cluster_prep Bait Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis deprotection Boc Deprotection of Linker conjugation Conjugation to Bait Molecule deprotection->conjugation immobilization Immobilize Biotin-Bait on Streptavidin Beads conjugation->immobilization incubation Incubate with Cell Lysate immobilization->incubation washing Wash Beads incubation->washing elution Elute Proteins washing->elution ms LC-MS/MS Analysis elution->ms data Data Analysis and Protein Identification ms->data

Experimental Workflow Diagram

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)

This protocol describes the removal of the Boc protecting groups to generate the reactive primary amines.

Materials:

  • N-(Biotin-PEG4)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon gas supply

  • Rotary evaporator

Procedure:

  • Dissolve the N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v)[2].

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker, N-(Biotin-PEG4)-N-bis(PEG4-amine), will be a TFA salt. Dry the product under high vacuum and proceed to the conjugation step.

Protocol 2: Conjugation of a Carboxyl-Containing Bait Molecule

This protocol outlines the coupling of a bait molecule with a carboxylic acid functional group to the deprotected linker via amide bond formation.

Materials:

  • Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) (from Protocol 1)

  • Carboxyl-containing bait molecule

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the deprotected linker in anhydrous DMF.

  • Add the carboxyl-containing bait molecule to the solution. A 1:2 molar ratio of bait to linker is a good starting point to ensure both amine groups on the linker react, though this may need optimization.

  • Add 3-4 equivalents of DIPEA to the reaction mixture to neutralize the TFA salt and act as a base.

  • In a separate vial, dissolve 2.2 equivalents of HATU (or EDC and NHS) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture containing the linker, bait, and base.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be purified by reversed-phase HPLC to isolate the biotin-PEG-bait conjugate.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Biotin Pull-Down Assay

This protocol describes the use of the biotin-bait conjugate to capture interacting proteins from a cell lysate.

Materials:

  • Biotin-PEG-bait conjugate

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5) if using acidic elution.

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads three times with Binding/Wash Buffer. Use a magnetic stand to separate the beads for buffer removal.

  • Immobilization of Biotin-Bait:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotin-PEG-bait conjugate to the beads. The optimal amount should be determined empirically, but a starting point is 10-50 µg of conjugate per 50 µL of bead slurry.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound conjugate.

  • Protein Pull-Down:

    • Add the prepared cell lysate (e.g., 500 µg - 1 mg of total protein) to the beads with the immobilized bait.

    • As a negative control, incubate an equal amount of cell lysate with beads that have been incubated with biotin alone or an unconjugated, deprotected linker.

    • Incubate for 1-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Remove the supernatant (this is the unbound fraction and can be saved for analysis).

    • Wash the beads 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add Elution Buffer to the beads.

      • For analysis by SDS-PAGE and Western blotting, 1X SDS-PAGE sample buffer can be used, followed by boiling for 5-10 minutes.

      • For mass spectrometry, a non-denaturing elution buffer or an acidic elution buffer (followed by neutralization) is preferred to avoid contamination with bead components.

    • Incubate for 5-10 minutes at room temperature (or boil if using SDS sample buffer).

    • Separate the beads and collect the supernatant containing the eluted proteins.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol provides a general workflow for preparing the eluted proteins for analysis by LC-MS/MS.

Materials:

  • Eluted protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Tryptic Digestion:

    • Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

    • Desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, desalted peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS on an Orbitrap or similar high-resolution mass spectrometer.

Data Presentation and Analysis

Quantitative data from pull-down mass spectrometry experiments should be presented in a clear and organized manner to facilitate interpretation. A common approach is to compare the abundance of proteins identified in the bait pull-down sample to those in the negative control sample.

Table 1: Representative Quantitative Proteomics Data from a Pull-Down Assay

Protein ID (UniProt)Gene NameBait Sample (Normalized Abundance)Control Sample (Normalized Abundance)Fold Change (Bait/Control)p-value
P04637TP531.5e81.2e51250< 0.001
Q06323MDM21.2e81.5e5800< 0.001
P62993GRB29.5e72.0e5475< 0.001
P27361SOS18.8e72.1e5419< 0.001
Q13972HSP90AA15.0e74.5e71.10.85
P08670VIM3.2e62.9e61.10.92

Data is hypothetical and for illustrative purposes only.

Visualization of a Relevant Signaling Pathway

Pull-down assays are frequently used to elucidate protein-protein interactions within signaling pathways. For example, a bait molecule could be a known component of the MAPK/ERK pathway, and the pull-down assay could be used to identify other proteins that interact with it.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2 GRB2 Receptor->GRB2 Bait for Pull-Down SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

MAPK/ERK Signaling Pathway

In this example, if GRB2 were the bait protein conjugated to the biotin linker, the pull-down assay would be expected to enrich for interacting partners such as the activated growth factor receptor and SOS1. The quantitative mass spectrometry data would then confirm these known interactions and potentially identify novel binding partners.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance with N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance in your experiments using the branched linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc).

Frequently Asked Questions (FAQs)

Q1: What is N-(Biotin-PEG4)-N-bis(PEG4-Boc) and what are its primary applications?

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. Its unique structure comprises a biotin (B1667282) moiety for affinity purification or detection, and two separate PEG4 arms protected by tert-butyloxycarbonyl (Boc) groups. This linker is primarily used in the synthesis of trivalent Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[3][4]

Q2: How does the branched structure of this linker help in overcoming steric hindrance?

Steric hindrance can be a significant challenge in the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for effective protein degradation.[5] A linker that is too short or improperly oriented can cause steric clashes between the target protein and the E3 ligase.[6] The branched nature of N-(Biotin-PEG4)-N-bis(PEG4-Boc) allows for the attachment of two separate ligands (e.g., one for the target protein and one for the E3 ligase) to the two PEG4 arms. This trivalent design can increase the avidity and cooperativity within the ternary complex, potentially leading to a more stable and productive conformation for ubiquitination.[1][7] The flexible PEG4 chains also provide an optimal distance and spatial orientation to minimize steric clashes.

Q3: What are the advantages of having a biotin tag on this PROTAC linker?

The biotin tag offers several advantages in experimental workflows:[8][9]

  • Affinity Purification: Biotin's high affinity for streptavidin and avidin (B1170675) allows for the efficient purification of the synthesized PROTAC or the isolation of the ternary complex from cell lysates.[9]

  • Detection and Quantification: The biotin tag can be used for the detection and quantification of the PROTAC in various assays, such as ELISA or Western blotting, by using streptavidin-conjugated enzymes or fluorophores.[8]

  • Target Engagement Studies: Biotinylated PROTACs can be used in pulldown assays to identify and validate the interaction with the target protein and E3 ligase.[10][11]

Q4: What is the purpose of the Boc protecting groups and when should they be removed?

The tert-butyloxycarbonyl (Boc) groups are protecting groups for the terminal amine functionalities on the two PEG4 arms.[12] They prevent unwanted side reactions during the synthesis and conjugation of ligands. The Boc groups must be removed (deprotected) to reveal the free amines, which can then be coupled to the desired ligands (e.g., a warhead for the target protein and a ligand for the E3 ligase).[13] Deprotection is typically performed after the initial conjugation steps and before the final ligand attachment.

Troubleshooting Guides

Issue 1: Low Yield During PROTAC Synthesis

Possible Cause Troubleshooting Steps
Incomplete Boc Deprotection Ensure complete removal of the Boc groups by monitoring the reaction using TLC or LC-MS. If incomplete, increase the reaction time or the concentration of trifluoroacetic acid (TFA). Consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453) for resistant cases.[13]
Inefficient Ligand Coupling Optimize the coupling reaction conditions. Ensure anhydrous conditions for amide bond formation using coupling reagents like HATU or HOBt. Vary the stoichiometry of the reactants and the reaction time. Confirm the purity and reactivity of your ligands.
Purification Challenges The branched and flexible nature of the PROTAC can lead to difficulties in purification. Use a multi-step purification strategy, starting with affinity purification using the biotin tag (streptavidin beads) followed by reverse-phase HPLC for higher purity.[14]
Compound Instability The PEG linker can be susceptible to oxidative degradation. Handle the compound under an inert atmosphere (nitrogen or argon) when possible and store it at low temperatures, protected from light and moisture.

Issue 2: Poor Protein Degradation Efficacy (High DC50, Low Dmax)

Possible Cause Troubleshooting Steps
Suboptimal Ternary Complex Formation due to Steric Hindrance Even with a branched linker, the specific ligands and their attachment points can lead to steric clashes. Consider synthesizing a small library of PROTACs with varying linker lengths or attachment points on your ligands to identify the optimal geometry.[15] Computational modeling can also help predict favorable conformations.[16]
Poor Cell Permeability The biotin tag and the overall size of the trivalent PROTAC might reduce cell permeability. Assess cell permeability using assays like the Caco-2 permeability assay. If permeability is low, consider strategies like formulating the PROTAC with a permeabilizing agent or exploring prodrug approaches.[17]
"Hook Effect" At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that do not lead to degradation, reducing the overall efficacy. Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to confirm if a "hook effect" is present.[5]
Incorrect E3 Ligase Choice The chosen E3 ligase may not be highly expressed or active in your cell line of interest. Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) via Western blot or qPCR. Consider designing a PROTAC that recruits a different E3 ligase.[17]

Experimental Protocols

Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)

This protocol describes the removal of the Boc protecting groups to yield the free diamine linker.

Materials:

  • N-(Biotin-PEG4)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Nitrogen or Argon gas

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected diamine can be used directly in the next step.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free diamine.[13]

Protocol 2: Synthesis of a Trivalent PROTAC via Amide Coupling

This protocol outlines the general steps for coupling a carboxylic acid-containing target protein ligand (Warhead-COOH) and an E3 ligase ligand (E3 Ligand-COOH) to the deprotected diamine linker.

Materials:

  • Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) (from Protocol 1)

  • Warhead-COOH

  • E3 Ligand-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • First Ligand Coupling: a. Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve the deprotected diamine linker (1.2 eq) in anhydrous DMF. d. Add the activated Warhead solution dropwise to the diamine solution and stir at room temperature overnight. e. Monitor the reaction by LC-MS. f. Upon completion, purify the mono-functionalized linker by reverse-phase HPLC.

  • Second Ligand Coupling: a. Dissolve the purified mono-functionalized linker (1.0 eq) and E3 Ligand-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature overnight. c. Monitor the reaction by LC-MS. d. Upon completion, purify the final trivalent PROTAC by reverse-phase HPLC.

Quantitative Data Summary

The following table provides a hypothetical comparison of the degradation efficiency of a bivalent versus a trivalent PROTAC, illustrating the potential benefits of the branched linker design. Actual results will vary depending on the specific target, ligands, and cell system.

PROTAC Architecture Linker Type Target Protein DC50 (nM) Dmax (%)
Bivalent PROTACLinear PEG8BRD45085
Trivalent PROTACN-(Biotin-PEG4)-N-bis(PEG4)BRD415>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Visualizations

PROTAC Synthesis Workflow

G cluster_synthesis Trivalent PROTAC Synthesis Linker N-(Biotin-PEG4)-N-bis(PEG4-Boc) Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Diamine Deprotected Diamine Linker Deprotection->Diamine Coupling1 Amide Coupling 1 (HATU/DIPEA) Diamine->Coupling1 Warhead Warhead-COOH Warhead->Coupling1 E3_Ligand E3 Ligand-COOH Coupling2 Amide Coupling 2 (HATU/DIPEA) E3_Ligand->Coupling2 Mono_PROTAC Mono-functionalized Linker Coupling1->Mono_PROTAC Mono_PROTAC->Coupling2 Trivalent_PROTAC Purified Trivalent PROTAC Coupling2->Trivalent_PROTAC

Caption: A generalized workflow for the synthesis of a trivalent PROTAC.

PROTAC Mechanism of Action and Biotin Tag Utility

G cluster_cell Cellular Environment cluster_application Downstream Applications PROTAC Biotinylated Trivalent PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Detection Detection/Quantification (Streptavidin-HRP) PROTAC->Detection Biotin Tag Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Affinity_Purification Affinity Purification (Streptavidin Beads) Ternary_Complex->Affinity_Purification Biotin Tag Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of PROTAC-induced protein degradation and utility of the biotin tag.

References

Technical Support Center: Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc).

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc).

Issue 1: Incomplete or Slow Deprotection

  • Symptom: Analysis by TLC, LC-MS, or NMR shows a significant amount of starting material remaining after the expected reaction time.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Insufficient Acid Strength or Concentration The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion.[1] Increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (B109758) (DCM).[1] Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] Extend the reaction time and continue to monitor the progress. While many deprotections are performed at room temperature, gentle heating may be required for some substrates.[1]
Steric Hindrance The branched nature and the presence of PEG chains in N-(Biotin-PEG4)-N-bis(PEG4-Boc) can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction.[1] Using a stronger acid system or increasing the reaction time can help overcome this.
Poor Solubility The choice of solvent is critical to ensure that both the substrate and the acid are fully solvated. DCM is a common and effective solvent for TFA-mediated deprotection.[1]
Reagent Quality TFA is hygroscopic, and the presence of water can decrease the effective acidity of the reaction mixture, leading to a slower reaction. Ensure you are using a fresh, high-purity grade of TFA.

Issue 2: Observation of Side Products

  • Symptom: TLC or LC-MS analysis shows the formation of unexpected spots or peaks in addition to the desired product.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Alkylation by tert-Butyl Cation The t-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites on the molecule.[2] The nucleophilic sulfur atom in the biotin (B1667282) moiety is particularly susceptible to this side reaction.
Use of Scavengers To prevent alkylation, add a scavenger to the reaction mixture to trap the t-butyl cation.[2] Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting condition for the deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)?

A common and effective method for N-Boc deprotection is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] A typical starting point is a solution of 20-50% TFA in DCM, reacting at room temperature for 1-2 hours.[1]

Q2: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress.[2] The deprotected amine product will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin (B49086) is highly effective for visualizing the newly formed primary amine, which typically appears as a colored spot (e.g., purple).[2] LC-MS can also be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: What is a standard work-up procedure for a TFA-mediated deprotection?

Following an acidic deprotection, the product is usually in the form of an ammonium (B1175870) salt. To obtain the free amine, a basic work-up is necessary. This typically involves removing the acid and solvent under reduced pressure, followed by neutralization with a base such as a saturated sodium bicarbonate solution. The free amine can then be extracted using a suitable organic solvent.[2]

Q4: Are there milder alternatives to TFA or HCl for deprotection?

Yes, for substrates that are sensitive to strong acids, several milder deprotection methods exist. These include the use of aqueous phosphoric acid or catalytic amounts of iodine.[2] Another alternative is thermal deprotection, which involves heating the substrate in an appropriate solvent.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If required, add a scavenger such as triisopropylsilane (TIS) (2.5–5% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[1]

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[1]

Visualizations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in DCM B Cool to 0°C A->B C Add TFA and Scavenger B->C D Stir at 0°C, then warm to RT C->D E Monitor by TLC/LC-MS D->E F Concentrate under reduced pressure E->F Reaction Complete G Co-evaporate with Toluene F->G H Neutralize with NaHCO3 (aq) G->H I Extract and Dry H->I J Deprotected Product I->J Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Incomplete Deprotection? Incomplete Yes Start->Incomplete Complete No (Proceed to Work-up) Start->Complete IncreaseAcid Increase Acid Concentration Incomplete->IncreaseAcid IncreaseTime Extend Reaction Time Incomplete->IncreaseTime CheckSolvent Verify Solubility Incomplete->CheckSolvent CheckReagent Use Fresh Reagent Incomplete->CheckReagent

References

Technical Support Center: Enhancing PROTAC Cell Permeability with N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing the novel linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc), to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is N-(Biotin-PEG4)-N-bis(PEG4-Boc) and what is its role in a PROTAC?

A1: N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2][] Its primary role is to connect the target protein-binding ligand (warhead) and the E3 ligase-binding ligand. The PEG component enhances the hydrophilicity and flexibility of the PROTAC, which can improve solubility and cell permeability.[4][5] The biotin (B1667282) tag can be utilized for detection, purification, or affinity-based assays, while the two Boc (tert-butyloxycarbonyl) protecting groups allow for a stepwise and controlled synthesis of the final PROTAC molecule.[6][7]

Q2: How does the PEG component of the linker potentially improve cell permeability?

A2: The polyethylene glycol (PEG) chains in the linker increase the hydrophilicity of the PROTAC molecule.[4][5] While seemingly counterintuitive for crossing the lipid bilayer of a cell membrane, this increased water solubility can prevent aggregation and improve the overall physicochemical properties of the PROTAC, which are often large and hydrophobic molecules.[5] The flexibility of the PEG linker can also be advantageous for the formation of a stable ternary complex between the target protein and the E3 ligase.[4]

Q3: What is the purpose of the biotin tag?

A3: The biotin tag serves as a versatile tool for researchers. It can be used for the detection of the PROTAC in various assays, such as Western blotting or ELISA, through its high-affinity interaction with streptavidin-conjugated reporters.[6] Additionally, it allows for the purification of the PROTAC or for pull-down experiments to identify binding partners.[6]

Q4: Why are there Boc protecting groups on the linker?

A4: The Boc (tert-butyloxycarbonyl) groups are protecting groups for amine functionalities.[7][8] In the context of N-(Biotin-PEG4)-N-bis(PEG4-Boc), they cap the two PEG4 arms, preventing them from reacting during the initial steps of PROTAC synthesis.[9] These Boc groups can be selectively removed under acidic conditions to reveal the reactive amine groups, which can then be coupled to the warhead and the E3 ligase ligand in a controlled manner.[8][10]

Q5: When should I consider using a branched linker like N-(Biotin-PEG4)-N-bis(PEG4-Boc)?

A5: A branched linker can be advantageous when the optimal positioning of the warhead and E3 ligase ligand for efficient ternary complex formation is unknown. The two separate PEG4 arms allow for the attachment of the ligands at a greater distance and with more conformational freedom compared to a linear linker. This can be particularly useful in the initial stages of PROTAC design and optimization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield during PROTAC synthesis Incomplete removal of Boc protecting groups.Ensure complete deprotection by using a strong acid like trifluoroacetic acid (TFA) and allowing for sufficient reaction time. Monitor the reaction by LC-MS.[10]
Poor coupling efficiency of the warhead or E3 ligase ligand.Optimize the coupling reaction conditions (e.g., coupling agents, base, solvent, temperature). Ensure the purity of all reactants.
PROTAC is insoluble in aqueous buffers The overall molecule is too hydrophobic despite the PEG linker.Try synthesizing PROTACs with longer PEG chains or incorporating more polar functional groups into the warhead or E3 ligase ligand.[4]
The PROTAC has aggregated.Use a small amount of organic co-solvent like DMSO to aid in solubilization. Sonicate the solution to break up aggregates.
Low or no target protein degradation in cellular assays Poor cell permeability of the PROTAC.Confirm cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[11][12] If permeability is low, consider strategies like incorporating a more hydrophobic linker alongside the PEG component.[13]
Inefficient ternary complex formation.The linker may be too long, too short, or too flexible. Synthesize a series of PROTACs with varying linker lengths and rigidities to find the optimal conformation.[13]
The PROTAC is being actively effluxed from the cells.Co-incubate the PROTAC with known efflux pump inhibitors to see if degradation is restored.
High variability in experimental results Degradation of the PROTAC during sample handling or storage.Store the PROTAC at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Inconsistent cell seeding or treatment concentrations.Ensure proper cell culture and pipetting techniques to maintain consistency across experiments.

Quantitative Data Summary

The following table presents hypothetical data from a Parallel Artificial Membrane Permeability Assay (PAMPA) to illustrate how the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker could improve the permeability of a PROTAC.

Compound Description Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
PROTAC-AlkylPROTAC with a simple C8 alkyl linker0.5 ± 0.11.2
PROTAC-PEG-Biotin PROTAC with N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker 2.5 ± 0.3 1.1
VerapamilHigh permeability control15.2 ± 1.50.9
AtenololLow permeability control0.2 ± 0.051.0

This is example data and should be confirmed by experimentation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc)

This protocol outlines a general procedure for incorporating the linker into a PROTAC.

1. Deprotection of Boc Groups: a. Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). b. Stir the reaction at room temperature for 2 hours. c. Monitor the reaction by LC-MS to confirm the complete removal of both Boc groups. d. Evaporate the solvent under reduced pressure to obtain the deprotected linker as a TFA salt.

2. Coupling of the Warhead: a. Dissolve the deprotected linker and the warhead (with a carboxylic acid functional group) in a suitable solvent like dimethylformamide (DMF). b. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). c. Stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by LC-MS. e. Purify the product by preparative HPLC.

3. Coupling of the E3 Ligase Ligand: a. Repeat the coupling procedure described in step 2, using the product from the previous step and the E3 ligase ligand (with a carboxylic acid functional group). b. Purify the final PROTAC product by preparative HPLC.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is for assessing the passive permeability of the synthesized PROTAC.[11][14][15]

1. Preparation of the Donor Plate: a. Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS with 5% DMSO) at a concentration of 10 µM.[16] b. Add the PROTAC solution to the donor wells of the PAMPA plate.

2. Preparation of the Acceptor Plate: a. Fill the acceptor wells with the same buffer used for the donor plate.

3. Assembly and Incubation: a. Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane separates the two compartments. b. Incubate the plate assembly at room temperature for 5-18 hours.[14][16]

4. Sample Analysis: a. After incubation, carefully separate the plates. b. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

5. Calculation of Apparent Permeability (Papp): a. Calculate the Papp value using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

  • Vd = Volume of the donor well
  • Va = Volume of the acceptor well
  • A = Area of the membrane
  • t = Incubation time
  • [C]a = Concentration in the acceptor well
  • [C]eq = Equilibrium concentration

Visualizations

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Linker N-(Biotin-PEG4)-N-bis(PEG4-Boc) Linker Warhead Target Protein Ligand (Warhead) PEG4_2 PEG4 Warhead->PEG4_2 amide bond E3_Ligase_Ligand E3 Ligase Ligand PEG4_3 PEG4 E3_Ligase_Ligand->PEG4_3 amide bond Biotin Biotin PEG4_1 PEG4 PEG4_1->Biotin N_atom N N_atom->PEG4_1 PEG4_2->N_atom PEG4_3->N_atom

Caption: Structure of a PROTAC with the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker.

Synthesis_Workflow start Start: N-(Biotin-PEG4)-N-bis(PEG4-Boc) deprotection Boc Deprotection (TFA/DCM) start->deprotection coupling1 Couple Warhead (HATU, DIPEA) deprotection->coupling1 purification1 HPLC Purification coupling1->purification1 coupling2 Couple E3 Ligase Ligand (HATU, DIPEA) purification1->coupling2 purification2 Final HPLC Purification coupling2->purification2 end Final PROTAC purification2->end

Caption: Experimental workflow for PROTAC synthesis.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC.

Troubleshooting_Tree start Low Cell Permeability? check_solubility Is the PROTAC soluble? start->check_solubility Yes increase_solubility Increase hydrophilicity (e.g., longer PEG chains) check_solubility->increase_solubility No check_efflux Is it an efflux pump substrate? check_solubility->check_efflux Yes use_inhibitors Co-administer with efflux pump inhibitors check_efflux->use_inhibitors Yes modify_linker Modify linker (e.g., add hydrophobic moiety) check_efflux->modify_linker No

Caption: Troubleshooting decision tree for low cell permeability.

References

Validation & Comparative

A Comparative Guide to PEGylated and Non-PEG Alkyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the performance, stability, and efficacy of a bioconjugate. This guide provides an objective comparison between advanced polyethylene (B3416737) glycol (PEG) linkers, specifically contextualized for molecules like N-(Biotin-PEG4)-N-bis(PEG4-Boc) , and traditional non-PEG alkyl linkers. The focus is on providing a data-driven comparison of their respective properties and performance in key applications such as diagnostics, proteomics, and the development of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Introduction to the Linkers

N-(Biotin-PEG4)-N-bis(PEG4-Boc) represents a modern, branched PEGylated linker. Its structure is multifunctional: a biotin (B1667282) group for high-affinity binding to streptavidin, and two Boc-protected amine arms. This architecture is particularly suited for applications requiring controlled, stepwise conjugation, such as in the synthesis of PROTACs where precise spatial orientation of multiple moieties is essential.[1][2] The PEG4 units (four repeating ethylene (B1197577) glycol units) impart specific physicochemical properties that are central to its performance.

Non-PEG alkyl linkers are the more traditional counterparts, consisting of simple hydrocarbon chains (e.g., -CH2-CH2-CH2-). They serve as straightforward spacers, but their inherent hydrophobicity can significantly influence the behavior of the final bioconjugate.

Structural and Functional Comparison

The fundamental difference between these two classes of linkers lies in their chemical composition, which dictates their interaction with aqueous environments and biological systems.

G cluster_0 N-(Biotin-PEG4)-N-bis(PEG4-Boc) cluster_0_1 Key Features cluster_1 Non-PEG Alkyl Linker (Conceptual) cluster_1_1 Key Features PEG_Linker Biotin-PEG4-N-(PEG4-Boc)₂ p1 Hydrophilic p2 Flexible p3 Branched Structure p4 Biocompatible Alkyl_Linker Biotin-Alkyl-FunctionalGroup PEG_Linker->Alkyl_Linker vs. a1 Hydrophobic a2 Rigid / Flexible (length dependent) a3 Linear Structure a4 Potential for Non-Specific Binding

Caption: Structural and feature comparison of PEGylated vs. non-PEG alkyl linkers.

Quantitative Performance Comparison

While direct head-to-head studies on these exact molecules are limited, the performance characteristics can be reliably inferred from extensive research on PEGylation and alkyl chain bioconjugation. The following tables summarize the expected quantitative and qualitative differences.

Table 1: Physicochemical Properties

PropertyN-(Biotin-PEG4)-N-bis(PEG4-Boc) (PEG Linker)Non-PEG Alkyl LinkerJustification
Aqueous Solubility HighLow to Very LowThe ether oxygens in the PEG backbone form hydrogen bonds with water, dramatically increasing hydrophilicity.[3][4][5] Alkyl chains are hydrophobic and reduce the solubility of the conjugate.[6]
Risk of Aggregation LowHighEnhanced solubility and the flexible nature of PEG chains help prevent intermolecular aggregation of the conjugated biomolecule.[7] Hydrophobic linkers can promote aggregation.[6]
Non-Specific Binding Significantly ReducedHighThe hydrophilic PEG chain creates a hydration shell that sterically hinders non-specific hydrophobic and electrostatic interactions with other proteins.[8][9] Alkyl chains can increase non-specific binding.
Immunogenicity LowHigherPEGylation is known to mask epitopes on biomolecules, reducing the potential for an immune response.[3][4] Hydrophobic linkers may be perceived as foreign and trigger an immune response.[6]
Flexibility HighModerate to LowThe ethylene glycol units provide rotational freedom, resulting in a highly flexible spacer.[10] Alkyl chains are generally less flexible.[1]

Table 2: Bioconjugation and Pharmacokinetic Performance

ParameterN-(Biotin-PEG4)-N-bis(PEG4-Boc) (PEG Linker)Non-PEG Alkyl LinkerJustification
Steric Hindrance MinimizedCan be SignificantThe flexible, hydrophilic PEG spacer extends the biotin moiety away from the conjugated molecule, improving its accessibility to avidin's binding pocket.[7][11] Shorter, more rigid alkyl linkers can lead to steric hindrance.[12]
Binding Affinity (Post-Conjugation) High (Potentially slightly reduced)Variable (Potentially higher if no steric hindrance)While PEG can introduce some steric bulk that slightly reduces binding affinity, this is often offset by improved accessibility and reduced non-specific interactions.[][14] The primary determinant for alkyl linkers is avoiding steric clashes.
Plasma Stability HighVariableThe PEG backbone is resistant to enzymatic degradation.[4] Stability depends on the specific chemistry of the alkyl linker, with some being susceptible to plasma enzymes.
Circulation Half-Life ExtendedShorterThe increased hydrodynamic radius from the PEG "shield" reduces renal clearance, prolonging in vivo circulation time.[3][] Smaller, non-PEGylated molecules are cleared more rapidly.[6]
Application in PROTACs OptimalLess FavorableThe length, flexibility, and hydrophilicity of PEG linkers are critical for optimizing the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase), leading to efficient degradation.[1][15] Simple alkyl chains offer less control over these crucial parameters.

Experimental Protocols & Workflows

To quantitatively assess the performance of a chosen linker, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.

Caption: A generalized workflow for evaluating the performance of bioconjugate linkers.

Equilibrium Solubility Assay (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the bioconjugate.

  • Preparation: Prepare buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.

  • Suspension: Add an excess amount of the solid bioconjugate to a known volume of each buffer in a sealed vial. This ensures a saturated solution is formed.

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[16][17]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 20 minutes) or filtration. This step is critical for accuracy.

  • Quantification: Carefully sample the supernatant and determine the concentration of the dissolved bioconjugate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR provides real-time, label-free kinetics and affinity data. This protocol outlines the analysis of a biotinylated antibody binding to immobilized streptavidin.

  • Sensor Chip Preparation: Use a sensor chip suitable for protein immobilization (e.g., CM5). Immobilize streptavidin onto the sensor surface using standard amine coupling chemistry (EDC/NHS activation).[18][19]

  • Ligand Immobilization: Inject the streptavidin solution over the activated surface until the desired immobilization level is reached (e.g., ~400 Resonance Units, RU). Deactivate remaining active esters with an injection of ethanolamine.[19][20]

  • Analyte Injection: Prepare a series of dilutions of the biotinylated antibody (the analyte) in running buffer. Inject these concentrations sequentially over the streptavidin surface, from lowest to highest. Monitor the binding response (RU) over time.[19]

  • Association/Dissociation: Each injection cycle consists of an association phase (while the analyte is flowing over the surface) and a dissociation phase (when only running buffer is flowing).[18]

  • Regeneration: Between analyte injections, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) buffer) to remove the bound analyte without denaturing the immobilized streptavidin.[21]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Plasma Stability Assay

This assay determines the stability of the conjugate in the presence of plasma enzymes.

  • Incubation Preparation: Dispense plasma (e.g., human, mouse) into wells of a 96-well plate. Pre-incubate the plate at 37°C.[22][23]

  • Initiate Reaction: Add the test conjugate (e.g., to a final concentration of 1 µM) to the plasma to start the reaction.[24]

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the mixture.[22]

  • Quenching: Immediately terminate the reaction by adding the aliquot to a quenching solution, typically a cold organic solvent like acetonitrile (B52724) containing an internal standard.[23]

  • Sample Processing: Centrifuge the quenched samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent conjugate remaining at each time point.

  • Calculation: Plot the natural logarithm of the percentage of parent compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t½).

Impact on Signaling and Biological Function

The choice of linker directly influences the biological activity of the final construct. A well-designed linker facilitates the desired molecular interactions, while a poor linker can impede them.

G cluster_peg PEG Linker cluster_alkyl Non-PEG Alkyl Linker p_protein Target Protein p_biotin Biotin p_protein->p_biotin Flexible PEG Spacer (Optimal Distance) p_avidin Streptavidin p_biotin->p_avidin Efficient Binding (Reduced Steric Hindrance) p_outcome High Signal / Activity p_avidin->p_outcome a_protein Target Protein a_biotin Biotin a_protein->a_biotin Short/Rigid Alkyl Spacer (Suboptimal Distance) a_avidin Streptavidin a_biotin->a_avidin Inefficient Binding (Steric Hindrance) a_outcome Low Signal / Activity a_avidin->a_outcome

Caption: Impact of linker choice on steric hindrance in a biotin-streptavidin interaction.

Conclusion

The selection between a PEG-based linker like N-(Biotin-PEG4)-N-bis(PEG4-Boc) and a non-PEG alkyl linker is a critical decision with significant downstream consequences.

  • PEG linkers offer superior hydrophilicity, biocompatibility, and flexibility. These properties translate into improved solubility, reduced non-specific binding, lower immunogenicity, and enhanced pharmacokinetic profiles.[3][4] For complex modalities like PROTACs, the tunable and flexible nature of PEG linkers is often essential for achieving potent biological activity.[25][26]

  • Non-PEG alkyl linkers , while synthetically straightforward, often introduce hydrophobicity, which can lead to challenges with aggregation, non-specific binding, and poor in vivo performance.[6] They may be suitable for applications where these factors are not a primary concern, but they lack the sophisticated properties required for many advanced therapeutic and diagnostic systems.

For researchers aiming to develop high-performance bioconjugates with optimized stability, pharmacokinetics, and biological function, the evidence strongly supports the use of advanced PEGylated linkers.

References

Revolutionizing Ternary Complex Validation: A Guide to N-(Biotin-PEG4)-N-bis(PEG4-Boc) Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for validating the formation of ternary complexes orchestrated by Proteolysis Targeting Chimeras (PROTACs) that incorporate the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker. We present supporting experimental data and detailed protocols to empower your PROTAC discovery and development programs.

The formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation. Validating and characterizing this complex is therefore a critical step in the development of effective PROTAC therapeutics. The incorporation of a biotinylated polyethylene (B3416737) glycol (PEG) linker, such as N-(Biotin-PEG4)-N-bis(PEG4-Boc), into a PROTAC design offers a versatile handle for a suite of powerful biophysical and cellular validation assays.

The Advantage of Biotinylated PROTACs

The high-affinity and specific interaction between biotin (B1667282) and streptavidin (or its variants like neutravidin) provides a robust and versatile tool for immobilizing or detecting PROTACs in various assay formats. This enables precise and quantitative measurements of ternary complex formation, stability, and kinetics. The N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker, after deprotection of the Boc groups to reveal reactive amines, allows for the covalent attachment of both the target-binding ligand and the E3 ligase-binding ligand, with the biotin moiety serving as an accessible tag for downstream applications.

Comparative Analysis of Validation Techniques

Here, we compare several key techniques for validating ternary complex formation, highlighting the unique advantages conferred by utilizing a biotinylated PROTAC.

Assay Principle Advantages of Biotinylated PROTAC Limitations Typical Quantitative Readout
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor surface.Enables straightforward immobilization of the PROTAC or a binding partner to a streptavidin-coated sensor chip for kinetic analysis.Requires specialized equipment; potential for mass transport limitations.Association rate (ka), Dissociation rate (kd), Affinity (KD)
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding.Similar to SPR, allows for easy immobilization on streptavidin-coated biosensors for real-time kinetic analysis. Higher throughput than SPR.Lower sensitivity compared to SPR; may not be suitable for very weak interactions.Association rate (ka), Dissociation rate (kd), Affinity (KD)
AlphaScreen/AlphaLISA A bead-based proximity assay where energy transfer between donor and acceptor beads occurs when brought into close proximity by a binding event.Allows for the use of streptavidin-coated donor beads to capture the biotinylated PROTAC, simplifying assay development.Prone to interference from colored or biotin-containing compounds in the sample.Luminescent signal intensity, EC50
Proximity Biotinylation (e.g., ProtacID) A biotin ligase (e.g., AirID, TurboID) is fused to one of the interacting partners. In the presence of biotin and the PROTAC, proximal proteins are biotinylated.The biotin tag on the PROTAC itself is not directly used, but this cellular assay provides orthogonal validation of proximity in a native environment.Requires genetic modification of cells; can identify proximal proteins that are not direct binders.Relative abundance of biotinylated proteins (by mass spectrometry)
Pull-down Assays The biotinylated PROTAC is used to "pull down" its binding partners (target protein and E3 ligase) from a cell lysate using streptavidin-coated beads.Simple and direct method to qualitatively or semi-quantitatively assess ternary complex formation.Generally provides qualitative or semi-quantitative data; prone to non-specific binding.Western blot band intensity

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide your research.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the binding kinetics and affinity of the ternary complex.

Methodology:

  • Immobilization: A streptavidin-coated SPR sensor chip is used. The biotinylated PROTAC is injected over the sensor surface at a low concentration (e.g., 10 nM) in a suitable running buffer (e.g., HBS-EP+) to achieve a desired immobilization level.

  • Binary Interaction Analysis: To determine the affinity of the PROTAC for its individual binding partners, solutions of the target protein or the E3 ligase are injected at various concentrations over the immobilized PROTAC surface.

  • Ternary Complex Analysis: To measure the kinetics of the ternary complex, a constant concentration of one binding partner (e.g., the E3 ligase) is pre-incubated with a dilution series of the other binding partner (e.g., the target protein). These solutions are then injected over the immobilized PROTAC surface.

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or a ternary binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Proximity Biotinylation using ProtacID

Objective: To identify the proteins in close proximity to a PROTAC-E3 ligase complex in a cellular context.

Methodology:

  • Cell Line Generation: Establish a stable cell line expressing the E3 ligase (e.g., VHL or CRBN) fused to a promiscuous biotin ligase such as AirID or TurboID.

  • PROTAC Treatment: Treat the cells with the biotinylated PROTAC at various concentrations and for different durations. A vehicle control (e.g., DMSO) should be included.

  • Biotin Labeling: Supplement the cell culture medium with biotin for a short period (e.g., 10-60 minutes) to allow for biotinylation of proximal proteins.

  • Cell Lysis and Streptavidin Pulldown: Lyse the cells and enrich for biotinylated proteins using streptavidin-coated magnetic beads.

  • Mass Spectrometry: Elute the captured proteins and identify them by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the PROTAC-treated samples compared to the vehicle control.

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have been generated.

PROTAC_Signaling_Pathway cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC Biotinylated PROTAC POI->PROTAC E3 E3 Ligase E3->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

SPR_Workflow start Start immobilize Immobilize Biotinylated PROTAC on Streptavidin Chip start->immobilize binary Inject Target Protein or E3 Ligase (Binary Interaction) immobilize->binary Step 1 ternary Inject Pre-incubated Target Protein + E3 Ligase (Ternary Complex) immobilize->ternary Step 2 data Collect Sensorgram Data binary->data ternary->data analysis Kinetic Analysis (ka, kd, KD) data->analysis end End analysis->end

SPR Experimental Workflow

Assay_Comparison_Logic cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Biotin_PROTAC Biotinylated PROTAC SPR SPR (Immobilization) Biotin_PROTAC->SPR Enables BLI BLI (Immobilization) Biotin_PROTAC->BLI Enables AlphaScreen AlphaScreen (Capture) Biotin_PROTAC->AlphaScreen Enables Pulldown Pull-down (Capture) Biotin_PROTAC->Pulldown Enables Prox_Biotin Proximity Biotinylation (Orthogonal Validation) Biotin_PROTAC->Prox_Biotin Complements

Logical Relationships of Assays

Conclusion

The use of N-(Biotin-PEG4)-N-bis(PEG4-Boc) based PROTACs provides a significant advantage in the rigorous validation of ternary complex formation. The integrated biotin handle facilitates a wide range of established and robust biophysical and cellular assays, enabling a comprehensive characterization of PROTAC performance. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can accelerate the design-make-test-analyze cycle and ultimately develop more potent and selective protein degraders.

Assessing PROTAC Degradation Efficiency: A Comparative Guide with a Focus on Biotin Tagging

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Evaluating Proteolysis-Targeting Chimeras

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This guide provides a comprehensive overview of the experimental approaches used to assess the degradation efficiency of PROTACs, with a special focus on the role of biotin (B1667282) tagging in characterizing their mechanism of action and specificity.

The PROTAC Mechanism: A Ternary Complex to Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the cell's native protein disposal system, the proteasome.[1][3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Transfer E1_E2 E1/E2 Enzymes E1_E2->Ub Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

The Role of Biotin Tagging in PROTAC Assessment

While a biotin tag is not a standard component of a therapeutic PROTAC, its incorporation is a powerful tool for research and development. Biotinylation is primarily used in proximity-labeling techniques to identify the cellular interaction partners of a PROTAC.[4][5] These methods, such as ProtacID and BioID, involve fusing a biotin ligase (like AirID or miniTurbo) to an E3 ligase subunit (e.g., VHL or CRBN).[4][5][6]

When a PROTAC induces the formation of a ternary complex, the biotin ligase is brought into close proximity with the target protein and other interacting proteins, leading to their biotinylation.[5][6] These biotinylated proteins can then be isolated using streptavidin beads and identified by mass spectrometry.[5][7] This approach is invaluable for:

  • Validating on-target engagement: Confirming that the PROTAC brings the intended POI to the E3 ligase.

  • Identifying off-target interactions: Discovering unintended proteins that are brought into proximity with the E3 ligase, which may or may not be degraded.[5]

  • Characterizing the PROTAC interactome: Mapping the broader protein network affected by the PROTAC.[5]

It is important to note that the primary purpose of biotinylation in this context is for characterization, not to directly enhance degradation. The addition of a bulky tag like biotin could potentially influence the PROTAC's cell permeability, binding affinities, and overall degradation efficiency, which would necessitate comparison with an untagged version.

Key Experimental Protocols for Assessing PROTAC Efficiency

A thorough assessment of a PROTAC's performance involves a suite of biochemical and cell-based assays.

Western Blotting for Protein Degradation

This is the gold standard for directly measuring the reduction in the amount of a target protein.[8]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and the POI level is normalized to the loading control.

Determination of DC50 and Dmax

These two parameters are crucial for quantifying the potency and efficacy of a PROTAC.

  • DC50: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

Protocol:

  • Experiment: Perform a Western blot experiment as described above, using a wide range of PROTAC concentrations (e.g., 10-point dose-response curve).

  • Data Analysis: Quantify the normalized protein levels for each concentration.

  • Curve Fitting: Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to calculate the DC50 and Dmax values.

Proximity-Labeling Mass Spectrometry (e.g., ProtacID)

This method is used to identify the on-target and off-target interactions of a PROTAC in living cells.[5]

ProtacID_Workflow cluster_workflow ProtacID Experimental Workflow A 1. Cell Line Engineering Express E3 Ligase fused to a Biotin Ligase (e.g., VHL-miniTurbo) B 2. PROTAC Treatment Treat cells with PROTAC and biotin A->B C 3. Proximity Labeling PROTAC induces ternary complex formation, leading to biotinylation of proximal proteins (POI and others) B->C D 4. Cell Lysis & Streptavidin Pulldown Isolate biotinylated proteins C->D E 5. Mass Spectrometry Identify and quantify the pulled-down proteins D->E F 6. Data Analysis Identify proteins enriched in the PROTAC-treated sample vs. control E->F

Caption: Workflow for ProtacID proximity-labeling assay.

Protocol:

  • Cell Line Generation: Stably express an E3 ligase subunit (e.g., VHL or CRBN) fused to a biotin ligase (e.g., miniTurbo) in the cell line of interest.[5]

  • PROTAC Treatment: Treat the cells with the PROTAC or a vehicle control, and supplement the medium with biotin.

  • Lysis and Pulldown: Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.

  • On-Bead Digestion: Wash the beads extensively and perform tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.

  • Data Analysis: Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly enriched upon PROTAC treatment.

Data Presentation: Summarizing Quantitative Results

Clear and concise data presentation is essential for comparing the performance of different PROTACs.

Table 1: Degradation Efficiency of PROTACs Against Target Protein X

PROTAC CandidateBiotin TagDC50 (nM)Dmax (%)
PROTAC-ANo2595
PROTAC-BNo7588
PROTAC-A-BiotinYes4092

This table provides a hypothetical comparison of the potency (DC50) and efficacy (Dmax) of different PROTACs, including a biotinylated version for characterization purposes.

Table 2: ProtacID Results for PROTAC-A

Protein IdentifiedFunctionFold Enrichment (PROTAC-A vs. Control)Notes
Target Protein X Kinase 50.2 Validated on-target engagement
Off-target Kinase YKinase15.8Potential off-target
Scaffolding Protein ZStructural8.5Interacting partner

This table summarizes hypothetical results from a ProtacID experiment, highlighting the confirmed on-target interaction and potential off-targets.

Conclusion

The assessment of PROTAC degradation efficiency requires a multi-faceted approach. While Western blotting remains the primary method for quantifying protein knockdown and determining DC50 and Dmax values, the use of biotin tagging in proximity-labeling assays is crucial for a deeper understanding of a PROTAC's specificity and mechanism of action. By combining these techniques, researchers can build a comprehensive profile of a PROTAC's performance, guiding the development of more effective and selective targeted protein degraders.

References

In Vivo Stability of N-(Biotin-PEG4)-N-bis(PEG4-Boc) Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. This guide provides a comparative evaluation of the in vivo stability of PROTACs incorporating the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker, alongside alternative linker strategies. We present a synthesis of available data, detailed experimental protocols, and visual workflows to aid in the rational design of stable and effective protein degraders.

Executive Summary

The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, profoundly influences its pharmacokinetic properties. Polyethylene glycol (PEG) linkers, such as the N-(Biotin-PEG4)-N-bis(PEG4-Boc) moiety, are frequently employed to enhance solubility and permeability. However, their flexibility can also render them susceptible to metabolic degradation, potentially impacting their in vivo half-life and overall exposure. This guide explores the nuances of this trade-off, offering a data-driven comparison with more rigid linker architectures that may offer enhanced metabolic stability.

Data Presentation: Comparative In Vivo Stability Metrics

Direct in vivo pharmacokinetic data for PROTACs containing the specific N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker is limited in publicly available literature. Therefore, to provide a meaningful comparison, we have compiled representative data for PROTACs with similar biotinylated PEG linkers and contrasted them with PROTACs featuring alternative linker types, such as alkyl chains and more rigid piperazine-containing linkers.

Linker TypeRepresentative PROTAC TargetAnimal ModelKey Pharmacokinetic ParametersReference
Biotin-PEG Linker (Surrogate) Bromodomain-containing protein 4 (BRD4)MouseHalf-life (t½): ~2-4 hoursClearance (CL): Moderate to HighBioavailability (F%): Low to ModerateFictionalized Data Based on General PEG-PROTAC Trends
Alkyl Linker Androgen Receptor (AR)RatHalf-life (t½): ~1-3 hoursClearance (CL): HighBioavailability (F%): LowFictionalized Data Based on General Alkyl-PROTAC Trends
Rigid Piperazine Linker Androgen Receptor (AR)MouseHalf-life (t½): ~8-12 hoursClearance (CL): Low to ModerateBioavailability (F%): Moderate to HighFictionalized Data Based on General Rigid Linker-PROTAC Trends

Note: The data presented in this table is a synthesized representation based on general trends observed for different PROTAC linker classes and should be considered illustrative. Specific pharmacokinetic profiles are highly dependent on the entire molecular structure of the PROTAC.

Experimental Protocols

Accurate assessment of in vivo stability is paramount for PROTAC development. Below are detailed methodologies for key experiments.

Mouse Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile (half-life, clearance, volume of distribution, and bioavailability) of a PROTAC in mice.

Materials:

  • Test PROTAC compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • For intravenous (IV) administration, dose one cohort of mice (n=3-5) via the tail vein at a concentration of 1-2 mg/kg.

    • For oral (PO) administration, dose a separate cohort of mice (n=3-5) by gavage at a concentration of 5-10 mg/kg after a brief fasting period.

  • Blood Sampling:

    • Collect blood samples (~20-30 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Immediately transfer blood into EDTA-coated tubes and centrifuge at 4°C to separate plasma.

  • Sample Preparation for LC-MS/MS Analysis:

    • To 10 µL of plasma, add 100 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of the parent PROTAC compound.

    • Generate a standard curve using known concentrations of the PROTAC in blank plasma.

  • Data Analysis:

    • Calculate the plasma concentration of the PROTAC at each time point.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters.

Western Blot Protocol for In Vivo Target Protein Degradation

Objective: To quantify the degradation of the target protein in tissues following PROTAC administration.

Materials:

  • Tissues from PROTAC-treated and vehicle-treated animals

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Tissue Lysis:

    • Homogenize harvested tissues in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Densitometry Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control group.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

To visually represent the processes and pathways discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_pd Pharmacodynamics Animal Dosing (IV & PO) Animal Dosing (IV & PO) Blood Sampling Blood Sampling Animal Dosing (IV & PO)->Blood Sampling Plasma Isolation Plasma Isolation Blood Sampling->Plasma Isolation Tissue Harvest Tissue Harvest Blood Sampling->Tissue Harvest Protein Precipitation Protein Precipitation Plasma Isolation->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Protein Lysis Protein Lysis Tissue Harvest->Protein Lysis Western Blot Western Blot Protein Lysis->Western Blot Degradation Quantification Degradation Quantification Western Blot->Degradation Quantification

Caption: Workflow for assessing the in vivo stability and efficacy of PROTACs.

PROTAC_MoA PROTAC PROTAC (Biotin-PEG4 Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target for PROTAC) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified ERK signaling pathway, a common target for PROTACs.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK (Target for PROTAC) CytokineReceptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression

Caption: Overview of the JAK-STAT signaling pathway, another key PROTAC target.

Conclusion

The in vivo stability of PROTACs is a multifaceted challenge influenced heavily by linker composition. While N-(Biotin-PEG4)-N-bis(PEG4-Boc) and similar PEG-based linkers offer advantages in terms of solubility, their inherent flexibility may lead to reduced metabolic stability. In contrast, more rigid linkers have shown promise in improving pharmacokinetic profiles, leading to longer half-lives and greater in vivo efficacy. The optimal linker strategy is target-dependent and necessitates a thorough evaluation of pharmacokinetic and pharmacodynamic properties. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of PROTAC candidates, enabling the rational design of next-generation protein degraders with improved in vivo performance.

A Researcher's Guide to PROTAC Control Experiments: Validating Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors, these heterobifunctional molecules eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] This unique mechanism of action necessitates a rigorous and multi-faceted validation process to ensure that the observed protein degradation is a direct result of the intended ternary complex formation and not due to off-target effects or non-specific toxicity.[2]

This guide provides a comparative overview of essential control strategies for PROTAC experiments. We will compare mechanism-based negative controls with the utility of chemical probes in biophysical assays, present quantitative data from key validation experiments, and provide detailed protocols to ensure robust and reliable results.

The Gold Standard: Mechanism-Based Negative Controls

An ideal negative control is a molecule structurally analogous to the active PROTAC but deficient in a key aspect of its mechanism.[3] This allows researchers to definitively attribute the degradation activity to the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The two primary and most accepted types of negative controls are:

  • E3 Ligase Binding-Deficient Control: This control is modified to abolish its binding to the E3 ligase while maintaining its affinity for the target protein. This is the most common and robust control as it isolates the degradation-inducing step. A frequent strategy is to use a stereoisomer (diastereomer) of the E3 ligase ligand. For example, the cis-isomer of the VHL ligand used in the PROTAC MZ1 (cis-MZ1) binds to the target protein BRD4 but not to the VHL E3 ligase, thus failing to induce degradation.[4] Similarly, for CRBN-recruiting PROTACs, methylating the glutarimide (B196013) nitrogen prevents binding to Cereblon.[3]

  • Target Protein Binding-Deficient Control: This control is altered to prevent binding to the protein of interest (POI) while retaining its ability to recruit the E3 ligase. This is achieved by modifying the "warhead" portion of the PROTAC. This control helps confirm that the degradation is dependent on initial target engagement.[3]

The Role of Chemical Tools in Biophysical Assays

While not cellular negative controls, specialized chemical reagents are indispensable for characterizing the binding events that precede degradation. The molecule N-(Biotin-PEG4)-N-bis(PEG4-Boc) is an example of such a tool. It is a PEG-based linker component used in the synthesis of PROTACs or related probes.[5] The key features are:

  • PEG Linker: Provides the necessary spacing and solubility for the final PROTAC molecule.

  • Biotin Tag: Allows for the immobilization of the molecule onto streptavidin-coated surfaces, which is crucial for biophysical assays like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI).[6]

  • Boc Protecting Group: A common protecting group for amines that is removed during chemical synthesis.

By incorporating a biotinylated linker into a PROTAC or one of its components, researchers can directly measure the binding affinities (K D) and kinetics of binary (PROTAC-Target or PROTAC-E3 Ligase) and ternary complexes.[6][7] These in vitro assays are critical for understanding structure-activity relationships and optimizing PROTAC design but do not replace the need for proper mechanism-based negative controls in cellular experiments.

Data Presentation: Comparing Active vs. Inactive Controls

The efficacy of a PROTAC is determined by its ability to induce degradation (measured by DC₅₀ and Dₘₐₓ) and its ability to form a stable ternary complex (measured by binding affinities). The following tables summarize representative data for the well-characterized BRD4 degrader, MZ1, compared to its inactive diastereomer control, cis-MZ1.

Table 1: Cellular Degradation Activity

This table illustrates the quantitative difference in degradation potential between an active PROTAC and its E3 ligase-binding deficient control in cellular assays.

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Mechanism of Inactivation
MZ1 (Active) BRD4HeLa< 100> 90%-
cis-MZ1 (Control) BRD4HeLaNo Degradation0%Stereoisomer of VHL ligand; does not bind VHL E3 ligase.[4]

DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.[8] Dₘₐₓ: The maximum percentage of protein degradation observed.[8]

Table 2: Biophysical Binding Affinities (Surface Plasmon Resonance)

This table shows how biophysical assays can confirm the loss of binding to the E3 ligase for a negative control, explaining the lack of degradation observed in cells.

InteractionAnalyteK D (nM)Notes
Binary: VHL E3 Ligase Binding MZ129Confirms engagement with the E3 ligase.[9]
cis-MZ1No BindingDemonstrates the control's inability to recruit the E3 ligase.
Binary: BRD4 Target Binding MZ11-4Confirms engagement with the target protein.[9]
cis-MZ1~1-4Confirms the control still binds the target with similar affinity.
Ternary Complex Formation VHL + MZ1 + BRD45.4Strong, cooperative binding is observed, leading to degradation.[7]
VHL + cis-MZ1 + BRD4No FormationThe ternary complex cannot form, preventing degradation.

K D: The equilibrium dissociation constant, a measure of binding affinity.

Mandatory Visualizations

PROTAC_Mechanism

Control_Logic start Start: Observe Protein Degradation with Active PROTAC q1 Is degradation ternary complex-dependent? start->q1 control1 Experiment: Treat with E3 Ligase-Binding Deficient Control (e.g., cis-MZ1) q1->control1 Test This result1_yes Result: No Degradation control1->result1_yes result1_no Result: Degradation Occurs control1->result1_no conclusion1_yes Conclusion: Degradation requires E3 ligase recruitment. result1_yes->conclusion1_yes q2 Is degradation proteasome-dependent? result1_yes->q2 conclusion1_no Conclusion: Off-target effect or non-specific toxicity. result1_no->conclusion1_no control2 Experiment: Co-treat Active PROTAC with Proteasome Inhibitor (e.g., MG132) q2->control2 Test This result2_yes Result: Degradation is Blocked (Protein Rescued) control2->result2_yes result2_no Result: Degradation Persists control2->result2_no conclusion2_yes Conclusion: Mechanism is proteasome- dependent as expected. result2_yes->conclusion2_yes conclusion2_no Conclusion: Degradation is via an alternative pathway. result2_no->conclusion2_no

SPR_Workflow

Experimental Protocols

Protocol 1: Quantitative Western Blot for Protein Degradation

This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC versus a negative control.

Materials:

  • Cell Line (e.g., HeLa, MCF-7)

  • Active PROTAC (e.g., MZ1) and Negative Control (e.g., cis-MZ1) stock solutions in DMSO

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Target, anti-Loading Control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system and densitometry software

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the active PROTAC and negative control in culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old medium and add the medium containing the compounds. Incubate for a specified time (e.g., 18-24 hours).[10]

  • Cell Lysis and Protein Quantification:

    • After incubation, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration using lysis buffer.

    • Add 4X Laemmli buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane 3x with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensity for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the results to calculate DC₅₀ and Dₘₐₓ values.[10]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes how to measure the formation and stability of a PROTAC-induced ternary complex using SPR, with the E3 ligase immobilized on the sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin (SA) sensor chip

  • Biotinylated E3 Ligase (e.g., AviTag™-VHL)

  • Active PROTAC and Negative Control

  • Target Protein (POI)

  • SPR Running Buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Methodology:

  • System Preparation:

    • Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Ligand Immobilization:

    • Activate the streptavidin sensor chip surface according to the manufacturer's protocol.

    • Inject the biotinylated E3 ligase over the chip surface to achieve the desired immobilization level (e.g., ~100-200 Response Units, RU). This creates the surface for capturing the interactions.[9]

  • Analyte Preparation:

    • Prepare a dilution series of the target protein alone in running buffer to test for any direct, PROTAC-independent binding to the immobilized E3 ligase (this should be negligible).

    • Prepare a fixed, saturating concentration of the PROTAC (or negative control).

    • Create a serial dilution of the target protein and add the fixed concentration of PROTAC to each dilution. Allow these solutions to equilibrate before injection.

  • Interaction Analysis (Kinetics):

    • Inject the analyte samples (target protein + PROTAC mixtures) sequentially from the lowest to the highest concentration over the immobilized E3 ligase surface. This is the "association" phase.

    • After each injection, allow running buffer to flow over the surface to monitor the "dissociation" phase.

    • Between different analyte series, inject a regeneration solution if necessary to remove bound components and prepare the surface for the next run.

  • Data Analysis:

    • The instrument software records binding events in real-time as a sensorgram (Response Units vs. Time).

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (k d), and the equilibrium dissociation constant (K D).[12]

    • Compare the binding response of the active PROTAC to the negative control. A strong response with the active PROTAC and a flat line with the negative control confirms that ternary complex formation is dependent on the PROTAC's ability to bind the E3 ligase.

References

A Comparative Guide to the Characterization of PROTACs Synthesized with N-(Biotin-PEG4)-N-bis(PEG4-Boc) by Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) represents a significant advancement in targeted protein degradation. The intricate structure of these molecules, often featuring complex linkers like N-(Biotin-PEG4)-N-bis(PEG4-Boc), necessitates robust analytical characterization to ensure identity, purity, and stability. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the characterization of these sophisticated molecules, complete with experimental protocols and supporting data.

Introduction to PROTAC Characterization

PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. The linker plays a crucial role in the formation of a productive ternary complex, and its composition can significantly impact the PROTAC's physicochemical properties. The inclusion of a biotin (B1667282) moiety allows for various biochemical applications, such as affinity purification and binding assays, while the polyethylene (B3416737) glycol (PEG) chains enhance solubility and influence pharmacokinetic properties. However, the PEG component, with its inherent polydispersity, and the overall molecular complexity present unique challenges for analytical characterization.

This guide focuses on the characterization of PROTACs synthesized with the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker, a branched linker designed to provide specific spatial orientation and flexibility. We will delve into the utility of mass spectrometry as a primary tool for structural elucidation and compare its performance with other essential analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS) for PROTAC Characterization

Mass spectrometry is a cornerstone technique for the characterization of PROTACs, providing vital information on molecular weight, elemental composition, and structural integrity. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful, coupling the separation capabilities of HPLC with the sensitive detection and structural analysis of MS.

Key Applications of Mass Spectrometry:
  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the confirmation of the PROTAC's elemental composition.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that help to elucidate the structure of the PROTAC, confirming the connectivity of the warhead, linker, and E3 ligase ligand.

  • Impurity Profiling: LC-MS can detect and identify process-related impurities and degradation products.

Experimental Protocol: LC-MS/MS Analysis of a Representative PROTAC

Sample Preparation:

  • Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

LC-MS/MS System and Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3-0.5 mL/min
Column Temperature 40 °C
MS System High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
MS1 Scan Range m/z 100-2000
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) with a normalized collision energy of 20-40 eV.
Data Interpretation and Expected Results:
  • MS1 Spectrum: The full scan mass spectrum will show the protonated molecule [M+H]⁺ and potentially other adducts (e.g., [M+Na]⁺). For larger PROTACs, doubly charged ions [M+2H]²⁺ may also be observed. The high resolution of the instrument allows for the determination of the accurate mass and confirmation of the elemental formula.

  • MS/MS Spectrum: The fragmentation spectrum will reveal characteristic losses and fragment ions corresponding to the different building blocks of the PROTAC. Cleavage of the weaker bonds, such as those in the PEG linker and ester or amide bonds, is commonly observed. Analysis of these fragments allows for the confirmation of the PROTAC's structure. For biotinylated molecules, characteristic fragment ions from the biotin moiety can also be observed.

Challenges in Mass Spectrometry of PEGylated PROTACs:

The PEG chains in the linker can lead to a distribution of masses, resulting in a series of peaks separated by the mass of the PEG monomer (44.0262 Da). This can complicate the mass spectrum and make data interpretation more challenging. Furthermore, the large size and complex structure of these PROTACs can lead to multiple charge states and in-source fragmentation, further complicating the spectra.

Alternative Characterization Techniques

While mass spectrometry is indispensable, a comprehensive characterization of PROTACs requires orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Key Applications of NMR:
  • Structural Confirmation: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the presence of all expected functional groups and their connectivity.

  • Purity Assessment: NMR can be used to assess the purity of a sample and identify impurities.

  • Conformational Analysis: Advanced NMR techniques can provide insights into the three-dimensional structure and dynamics of the PROTAC in solution.

Experimental Protocol: ¹H NMR of a PROTAC

Sample Preparation:

  • Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to ensure complete dissolution.

  • Transfer the solution to an NMR tube.

NMR Spectrometer and Parameters:

ParameterCondition
Spectrometer 400 MHz or higher
Nucleus ¹H
Solvent DMSO-d₆
Temperature 25 °C
Number of Scans 16-64
Relaxation Delay 1-2 seconds
Data Interpretation and Expected Results:

The ¹H NMR spectrum will show a series of peaks, with the chemical shift, integration, and multiplicity of each peak providing information about the structure of the molecule. The characteristic signals of the aromatic protons of the warhead and E3 ligase ligand, the methylene (B1212753) protons of the PEG linker, and the protons of the biotin moiety should all be identifiable. The integration of the peaks can be used to confirm the relative number of protons in different parts of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of pharmaceutical compounds. It separates components of a mixture based on their differential interactions with a stationary phase.

Key Applications of HPLC:
  • Purity Determination: HPLC with UV detection is the standard method for determining the purity of a PROTAC sample.

  • Quantification: With appropriate calibration, HPLC can be used for the quantitative analysis of the PROTAC.

  • Stability Studies: HPLC is used to monitor the degradation of the PROTAC over time under various stress conditions.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

Sample Preparation:

  • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration suitable for UV detection (e.g., 0.1 mg/mL).

HPLC System and Conditions:

ParameterCondition
HPLC System Standard HPLC or UPLC system with a UV detector
Column Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or formic acid in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile
Gradient A suitable gradient to elute the PROTAC and any impurities (e.g., 10-90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength Determined by the UV absorbance maxima of the PROTAC's chromophores (e.g., 254 nm)
Data Interpretation and Expected Results:

The HPLC chromatogram will show a major peak corresponding to the pure PROTAC and potentially smaller peaks for impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Comparison of Analytical Techniques

FeatureMass Spectrometry (LC-MS)NMR SpectroscopyHPLC-UV
Primary Information Molecular weight, elemental formula, structure (fragmentation)Detailed atomic-level structure, connectivityPurity, quantity
Sensitivity Very high (pg to ng)Low (mg)Moderate (µg to ng)
Sample Requirement Low (µg)High (mg)Low (µg)
Strengths High sensitivity, accurate mass, structural informationUnambiguous structure determination, non-destructiveRobust, quantitative, high-throughput
Limitations Isomers can be difficult to distinguish, PEG polydispersity complicates spectraLow sensitivity, complex spectra for large moleculesLimited structural information, co-elution of impurities

Experimental and Logical Workflows

PROTAC Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized PROTAC.

PROTAC_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis PROTAC Synthesis purification Purification (e.g., Prep-HPLC) synthesis->purification hplc Purity Assessment (HPLC-UV) purification->hplc Purity Check ms Identity & Structure (LC-MS/MS) hplc->ms If >95% Pure nmr Structural Confirmation (NMR) ms->nmr Confirm Structure final_product Characterized PROTAC nmr->final_product Final Characterized PROTAC

A typical workflow for the synthesis and characterization of a PROTAC.
Mass Spectrometry Data Analysis Logic

This diagram outlines the logical steps involved in analyzing mass spectrometry data for PROTAC characterization.

MS_Data_Analysis_Logic start Acquire LC-MS/MS Data ms1 Analyze MS1 Spectrum start->ms1 accurate_mass Determine Accurate Mass ms1->accurate_mass formula_confirmation Confirm Elemental Formula accurate_mass->formula_confirmation ms2 Analyze MS/MS Spectrum formula_confirmation->ms2 Match fail Re-evaluate Synthesis/Purification formula_confirmation->fail No Match fragmentation Identify Fragment Ions ms2->fragmentation structure_confirmation Confirm Structural Connectivity fragmentation->structure_confirmation report Generate Characterization Report structure_confirmation->report Match structure_confirmation->fail No Match

References

Navigating the PROTAC Synthesis Landscape: A Guide to Alternatives for N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate building blocks is paramount. While N-(Biotin-PEG4)-N-bis(PEG4-Boc) serves as a useful, albeit specialized, tool for PROTAC synthesis, a wealth of alternative strategies and reagents can offer enhanced flexibility, efficiency, and ultimately, more potent protein degraders. This guide provides an objective comparison of alternatives, supported by key performance data and detailed experimental considerations.

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1][2][3] They are typically composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][4] The molecule N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a bifunctional linker, where biotin (B1667282) can be used for affinity purification or detection, and the Boc-protected PEG arms allow for controlled, stepwise chemical synthesis.

This guide will explore alternatives by dissecting the core functionalities of this specific building block: the E3 ligase ligand it implicitly supports (often through subsequent modification), the linker, and the biotin tag. We will present alternative E3 ligase ligands, a variety of linker options, and discuss the pros and cons of biotinylation in PROTAC development.

I. Expanding the E3 Ligase Ligand Repertoire

While the initial development of PROTACs was dominated by ligands for the von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases, the field is rapidly expanding to include a more diverse range of ligases.[4][5][6] This expansion is driven by the desire to overcome resistance mechanisms, achieve tissue-specific protein degradation, and broaden the scope of degradable proteins.[7][8]

Here, we compare some of the most well-established and emerging E3 ligase ligands that serve as alternatives to a generic, biotinylated building block approach.

E3 Ligase Ligand ClassRepresentative LigandsKey AdvantagesKey Disadvantages
Cereblon (CRBN) Thalidomide, Pomalidomide, LenalidomideWell-characterized, high-affinity binding; numerous published PROTAC examples.[4][6]Potential for off-target effects (e.g., teratogenicity); some targets may be resistant to CRBN-mediated degradation.
von Hippel-Lindau (VHL) VHL-1, VH032Potent and well-understood mechanism; structurally distinct from CRBN ligands, offering an alternative for resistant targets.[5][6]Can have lower cellular permeability compared to some CRBN ligands; synthesis can be more complex.
Inhibitors of Apoptosis Proteins (IAPs) Bestatin, LCL161Can induce apoptosis in cancer cells in addition to protein degradation.Generally lower affinity than CRBN or VHL ligands; can have broader cellular effects.
Mouse Double Minute 2 Homolog (MDM2) Nutlin-3a, IdasanutlinCan synergize with p53 activation in cancer therapy.Primarily effective in p53 wild-type cancers; can have on-target toxicities.
Novel E3 Ligases (e.g., DCAF11, FEM1B) Alkenyl oxindoles (for DCAF11), EN106 (for FEM1B)Potential for tissue-specific expression and novel target degradation profiles; may overcome resistance to CRBN/VHL-based PROTACs.[1][4]Less characterized; fewer available high-affinity ligands; optimization of linkers and exit vectors is often required.

II. The Critical Role of the Linker: Beyond Simple Spacing

The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule.[2][9] The choice of linker impacts the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] While PEG linkers, like the one in N-(Biotin-PEG4)-N-bis(PEG4-Boc), are popular due to their ability to increase solubility, a variety of other linker types are available.[10][11]

Linker TypeRepresentative ExamplesKey AdvantagesKey Disadvantages
Polyethylene Glycol (PEG) PEG3, PEG4, PEG6Improves solubility and cell permeability; synthetically versatile and commercially available in various lengths.[2][10]Can increase molecular weight, potentially impacting oral bioavailability; may lack conformational rigidity.
Alkyl Chains Propyl, Butyl, HexylSimple and synthetically accessible; provides flexibility for the ternary complex to adopt an optimal conformation.[2][11]Can decrease aqueous solubility; high flexibility can sometimes be detrimental to ternary complex stability.
Alkyl/Ether Combination of alkyl and ether functionalitiesOffers a balance between the flexibility of alkyl chains and the solubility-enhancing properties of ethers.[11][12]Synthetic complexity can be higher than simple alkyl or PEG linkers.
Rigid Linkers Piperazine, CyclohexylProvides conformational constraint, which can lead to improved selectivity and potency by pre-organizing the binding partners.Can be more challenging to synthesize; the optimal rigid linker is often difficult to predict and requires empirical screening.

III. To Biotinylate or Not: Considerations for PROTAC Synthesis and Evaluation

The biotin moiety in N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a valuable tool for in vitro studies, enabling affinity pulldown assays and other biochemical experiments. However, for in vivo applications and clinical development, biotin is generally not included in the final PROTAC molecule. Therefore, it is crucial to consider alternatives for both the synthesis and the final drug candidate.

Alternatives for Synthesis and Purification:

  • Solid-Phase Synthesis: Attaching the initial PROTAC component to a solid support can simplify purification by allowing for washing away of excess reagents and byproducts.

  • Orthogonal Protecting Groups: Employing a strategy with multiple, distinct protecting groups allows for the selective deprotection and modification of different parts of the PROTAC molecule in a controlled manner.

  • Click Chemistry: The use of bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can provide a highly efficient and specific method for ligating the different components of a PROTAC.

Diagram of a PROTAC's Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI_PROTAC_E3 POI-PROTAC-E3 PROTAC->POI_PROTAC_E3 Proteasome Proteasome POI->Proteasome Recognition POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Ub Ubiquitination

Caption: A diagram illustrating the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.

IV. Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling:

  • Preparation of Components: Synthesize or procure the target protein ligand with a suitable linker attachment point (e.g., a carboxylic acid or amine), the E3 ligase ligand with a complementary functional group, and the desired linker with terminal reactive groups.

  • Activation of Carboxylic Acid: If using a carboxylic acid-containing component, dissolve it in an appropriate aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes.

  • Amide Bond Formation: To the activated carboxylic acid solution, add the amine-containing component. The reaction is typically stirred at room temperature for 2-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. The crude product is then purified using flash column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC molecule using NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Diagram of a General PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Start Start: Design PROTAC Component_Prep Prepare Building Blocks (POI Ligand, Linker, E3 Ligase Ligand) Start->Component_Prep Coupling_Reaction Coupling Reaction (e.g., Amide Bond Formation) Component_Prep->Coupling_Reaction Purification Purification (e.g., HPLC) Coupling_Reaction->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization In_Vitro_Testing In Vitro Evaluation (Binding, Degradation) Characterization->In_Vitro_Testing End End: Optimized PROTAC In_Vitro_Testing->End

Caption: A simplified workflow for the synthesis and initial evaluation of a PROTAC molecule.

Conclusion

The synthesis of effective PROTACs is a multifactorial challenge where the choice of E3 ligase ligand and linker are critical determinants of success. While biotinylated and protected building blocks like N-(Biotin-PEG4)-N-bis(PEG4-Boc) can be useful for specific applications, a thorough understanding of the available alternatives is essential for the modern drug discovery scientist. By exploring novel E3 ligase ligands and a diverse array of linker technologies, researchers can significantly expand the potential of targeted protein degradation to address a wide range of diseases. The empirical nature of PROTAC design often necessitates the screening of libraries with varied ligands and linkers to identify the optimal degrader for a given target.[3]

References

case study: successful protein degradation using N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PROTAC-Mediated Degradation of BRD4

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to specifically eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. This guide provides a comparative analysis of the performance of several prominent PROTACs targeting the epigenetic reader protein BRD4, a key player in cancer pathogenesis. While a specific case study for the linker "N-(Biotin-PEG4)-N-bis(PEG4-Boc)" is not publicly available, this guide will use well-documented BRD4-degrading PROTACs that employ similar PEG-based linkers as representative examples to illustrate the principles and methodologies of successful protein degradation.

Introduction to PROTAC Technology

PROTACs are designed with two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This "event-driven" mechanism contrasts with traditional inhibitors that merely block a protein's function, offering the potential for more profound and sustained therapeutic effects. The linker, a critical component of the PROTAC, influences the molecule's stability, solubility, and ability to form a productive ternary complex between the POI and the E3 ligase.

Representative Case Study: BRD4 Degradation by PEG-based PROTACs

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a key regulator of oncogenes such as c-MYC.[1] Its role in driving the proliferation of various cancer cells has made it a prime target for therapeutic intervention. Several PROTACs have been developed to effectively degrade BRD4, including MZ1, ARV-825, and dBET1, all of which utilize flexible linkers, with MZ1 specifically incorporating a polyethylene (B3416737) glycol (PEG) linker.[2][3]

Quantitative Comparison of BRD4 Degraders

The efficacy of these PROTACs has been evaluated in various cancer cell lines, with key performance metrics being the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50). The following table summarizes the reported data for these compounds.

DegraderTarget LigandE3 Ligase LigandCancer TypeCell LineDC50 (nM)IC50 (nM)Reference
MZ1 JQ1VHLVariousHeLa~2-20-[4][5]
ARV-825 OTX015Cereblon (CRBN)Multiple MyelomaKMS11<19[1]
NeuroblastomaVarious-~7-20[6]
Gastric CancerHGC27, MGC803-<10[7]
dBET1 JQ1Cereblon (CRBN)Breast CancerVarious430-
LeukemiaMV4;11-140[8]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to evaluate PROTAC-mediated protein degradation.

Western Blot Analysis for BRD4 Degradation

This protocol outlines the steps for treating cells with a BRD4-targeting PROTAC and analyzing BRD4 protein levels via Western blot.[9]

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1)[9]

  • PROTAC of interest (e.g., MZ1, ARV-825)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.[9]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[9]

  • Data Analysis: Quantify band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of BRD4 degradation on cell proliferation and viability.[11][12]

Materials:

  • Cancer cell line of interest

  • PROTAC of interest

  • 96-well plates

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions and measure the absorbance or luminescence.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase->POI Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with PROTAC B 2. Cell Lysis - Collect cell lysates A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer to membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary & secondary antibodies E->F G 7. Detection - Chemiluminescence imaging F->G H 8. Data Analysis - Quantify band intensity G->H

Caption: Western blot experimental workflow.

Logical_Relationship cluster_PROTAC PROTAC Properties Linker Linker (e.g., PEG) Ternary_Complex Stable Ternary Complex Formation Linker->Ternary_Complex Warhead Target Binder (e.g., JQ1) Warhead->Ternary_Complex E3_Ligand E3 Ligase Binder (e.g., VHL/CRBN ligand) E3_Ligand->Ternary_Complex Degradation Efficient Protein Degradation Ternary_Complex->Degradation Therapeutic_Effect Desired Therapeutic Effect Degradation->Therapeutic_Effect

Caption: Logical relationship of PROTAC components to therapeutic effect.

Conclusion

The case studies of BRD4-targeting PROTACs like MZ1, ARV-825, and dBET1 demonstrate the power of this technology to achieve potent and selective degradation of key cancer targets. The success of these molecules, which often employ flexible PEG-based linkers, underscores the importance of linker design in optimizing PROTAC performance. The provided experimental protocols and workflows offer a foundation for researchers to evaluate novel PROTACs and contribute to the growing field of targeted protein degradation. While a direct case study for a PROTAC utilizing the "N-(Biotin-PEG4)-N-bis(PEG4-Boc)" linker is not yet available, the principles and methods outlined in this guide provide a clear path for the development and characterization of such future molecules.

References

Safety Operating Guide

Proper Disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-(Biotin-PEG4)-N-bis(PEG4-Boc) are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this PROTAC linker, based on available safety data for structurally similar compounds and general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions:

Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2].
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands[2].
Body Protection Impervious clothing, the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Step-by-Step Disposal Procedure:

The disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) and its containers must be conducted in accordance with all federal, state, and local environmental regulations.

  • Waste Identification and Segregation:

    • Treat all waste containing N-(Biotin-PEG4)-N-bis(PEG4-Boc) as hazardous chemical waste.

    • Segregate waste containing this compound from other laboratory waste streams to prevent cross-contamination.

    • Use designated, clearly labeled, and sealed containers for waste collection.

  • Container Management:

    • Ensure waste containers are compatible with the chemical.

    • Keep containers tightly closed when not in use.

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Method:

    • Do not dispose of this chemical down the drain or in the general trash.

    • The recommended method of disposal is to transfer the waste to a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on approved waste disposal vendors and procedures. The product should be disposed of in accordance with national and local regulations[1].

Experimental Workflow for Chemical Waste Disposal:

The following diagram illustrates the general workflow for the proper disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) waste in a laboratory setting.

A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in a Labeled, Sealed Container A->B C Step 3: Store Waste in a Designated Hazardous Waste Area B->C D Step 4: Contact Environmental Health & Safety (EHS) Office C->D E Step 5: Arrange for Pickup by a Licensed Waste Disposal Vendor D->E

Figure 1. General workflow for the disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) waste.

Logical Relationship of Safety and Disposal Procedures:

The core principle guiding the disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is the mitigation of potential hazards to personnel and the environment. This is achieved through a hierarchical approach that prioritizes containment and professional disposal.

cluster_0 Hazard Identification cluster_1 Safety Measures cluster_2 Disposal Protocol Potential Harm to Aquatic Life Potential Harm to Aquatic Life Harmful if Swallowed Harmful if Swallowed Use of PPE Use of PPE Proper Handling Proper Handling Segregation of Waste Segregation of Waste Licensed Disposal Licensed Disposal Hazard Identification Hazard Identification Safety Measures Safety Measures Hazard Identification->Safety Measures informs Disposal Protocol Disposal Protocol Safety Measures->Disposal Protocol enables safe

Figure 2. The relationship between hazard identification, safety measures, and disposal protocols.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and responsible management of N-(Biotin-PEG4)-N-bis(PEG4-Boc) waste, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety protocols and EHS office for the most accurate and up-to-date information.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.